Product packaging for 2-Ketodoxapram-d4(Cat. No.:)

2-Ketodoxapram-d4

Cat. No.: B12370300
M. Wt: 396.5 g/mol
InChI Key: LLCHHQQQMSDZLP-ONNKGWAKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Ketodoxapram-d4 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 396.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28N2O3 B12370300 2-Ketodoxapram-d4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28N2O3

Molecular Weight

396.5 g/mol

IUPAC Name

5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one

InChI

InChI=1S/C24H28N2O3/c1-2-25-17-21(13-14-26-15-16-29-18-22(26)27)24(23(25)28,19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-12,21H,2,13-18H2,1H3/i15D2,16D2

InChI Key

LLCHHQQQMSDZLP-ONNKGWAKSA-N

Isomeric SMILES

[2H]C1(C(OCC(=O)N1CCC2CN(C(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)CC)([2H])[2H])[2H]

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4=O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketodoxapram-d4, a deuterated analog of the active metabolite of the respiratory stimulant Doxapram. This document covers its chemical properties, synthesis, and applications, with a focus on its use as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols and data are presented to support its use in a research environment.

Introduction

This compound is the stable isotope-labeled form of 2-Ketodoxapram, the primary active metabolite of Doxapram. Doxapram is a central and peripheral nervous system stimulant used to treat respiratory depression. The deuteration of 2-Ketodoxapram makes it an ideal internal standard for quantitative bioanalysis using mass spectrometry. Its chemical identity to the analyte of interest ensures similar behavior during sample extraction, chromatography, and ionization, allowing for accurate and precise quantification by correcting for variability in sample preparation and instrument response.[1]

Chemical and Physical Properties

This compound is a white crystalline solid soluble in organic solvents such as methanol (B129727) and acetonitrile, with limited solubility in water. It is stable under normal laboratory conditions but is sensitive to light and moisture.

PropertyValue
Molecular Formula C₂₄H₂₃D₅N₂O₃
Molecular Weight 397.53 g/mol
IUPAC Name 4-[2-(1-Ethyl-d5-5-oxo-4,4- diphenyl-3-pyrrolidinyl)ethyl]-3- morpholinone
Parent Drug Doxapram
Primary Application Internal standard for analytical and pharmacokinetic research

Synthesis

While a detailed, publicly available synthesis protocol for 2-Ketodoxapram-d5 has not been identified in the scientific literature, a plausible synthetic route can be postulated. The synthesis likely involves the deuteration of the parent compound, Doxapram, or a precursor.[2] The introduction of the d5-ethyl group would likely occur at a late stage of the synthesis. The general approach involves chemical reactions using deuterated solvents or reagents to incorporate deuterium (B1214612) into the molecular structure.[3]

A conceptual workflow for the synthesis is outlined below:

G Doxapram Doxapram Precursor Deuteration Deuteration Reaction (e.g., with deuterated ethylating agent) Doxapram->Deuteration Ketone_Formation Oxidation to form Ketone Deuteration->Ketone_Formation Purification Purification and Isolation Ketone_Formation->Purification Characterization Characterization (e.g., MS, NMR) Purification->Characterization Final_Product This compound Characterization->Final_Product G Doxapram Doxapram Metabolism Hepatic Metabolism (Ring Hydroxylation) Doxapram->Metabolism Metabolite 2-Ketodoxapram (Active Metabolite) Metabolism->Metabolite G Doxapram Doxapram / 2-Ketodoxapram K_Channel Potassium Channels in Carotid Body Doxapram->K_Channel Inhibition Depolarization Depolarization K_Channel->Depolarization Chemoreceptor Chemoreceptor Activation Depolarization->Chemoreceptor Respiratory_Center Stimulation of Medullary Respiratory Center Chemoreceptor->Respiratory_Center Respiration Increased Respiration Respiratory_Center->Respiration G Sample Biological Sample (Plasma, Brain Tissue) Spiking Spike with 2-Ketodoxapram-d5 (Internal Standard) Sample->Spiking Extraction Protein Precipitation Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection UPLC-MS/MS Analysis Supernatant->Injection Quantification Data Analysis and Quantification Injection->Quantification

References

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Ketodoxapram-d4, a deuterated analog of a primary metabolite of the respiratory stimulant Doxapram. This document is intended to serve as a valuable resource for professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. This compound is a critical internal standard for the accurate quantification of 2-Ketodoxapram in biological matrices, aiding in robust clinical and preclinical studies.

Introduction

2-Ketodoxapram is the major active metabolite of Doxapram, a well-known respiratory stimulant. The introduction of deuterium (B1214612) atoms into the 2-Ketodoxapram structure to create this compound provides a stable isotope-labeled internal standard essential for quantitative bioanalysis by mass spectrometry. The mass shift introduced by the deuterium labels allows for clear differentiation between the analyte and the internal standard, leading to enhanced accuracy and precision in pharmacokinetic and metabolic studies. This guide outlines a plausible synthetic route and detailed characterization methodologies for this compound.

Synthesis of this compound

While a detailed, publicly available synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic pathway can be postulated based on the known synthesis of Doxapram and its metabolites, combined with established deuteration techniques. The proposed synthesis involves the deuteration of the N-ethyl group of a suitable precursor.

Proposed Synthetic Pathway:

The synthesis of this compound can be envisioned to proceed via the following key steps:

  • Synthesis of a suitable precursor: A precursor molecule containing the core structure of 2-Ketodoxapram but lacking the N-ethyl group is required.

  • Deuterated N-alkylation: Introduction of a deuterated ethyl group (d4-ethyl) onto the nitrogen atom of the pyrrolidinone ring.

Synthesis_Pathway A Precursor Molecule C This compound A->C N-Alkylation B d4-Ethylating Agent (e.g., d4-Ethyl iodide) B->C

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol: Plausible N-Alkylation

  • Materials:

    • 2-Ketodoxapram precursor (1-desethyl-2-ketodoxapram)

    • Ethyl-d4 iodide (or other suitable d4-ethylating agent)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base

    • Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF) as solvent

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica (B1680970) gel for chromatography)

  • Procedure:

    • To a solution of the 2-Ketodoxapram precursor in the chosen solvent, add the base (e.g., 1.5 equivalents of K₂CO₃).

    • Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the pyrrolidinone nitrogen.

    • Add the d4-ethylating agent (e.g., 1.2 equivalents of ethyl-d4 iodide) to the reaction mixture.

    • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques. The primary methods for characterization include mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical and Analytical Properties
PropertyValue
Molecular Formula C₁₄H₁₆D₄N₂O₂[1]
Molecular Weight ~246.34 g/mol [1]
Appearance White to off-white solid
Primary Application Internal standard for analytical and pharmacokinetic research
Mass Spectrometry

Mass spectrometry is a key technique for confirming the identity and isotopic purity of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition, while tandem mass spectrometry (MS/MS) is crucial for structural elucidation and quantification.

UPLC-MS/MS Method for Quantification:

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method has been described for the simultaneous quantification of Doxapram and 2-Ketodoxapram, which can be adapted for the characterization of this compound.

UPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis A Biological Matrix (e.g., Plasma, Urine) B Protein Precipitation (e.g., with Acetonitrile) A->B C Centrifugation B->C D Supernatant Collection C->D E UPLC Separation (C18 Column) D->E Injection F ESI+ Ionization E->F G Tandem Mass Spectrometry (MRM Mode) F->G H Data Acquisition and Quantification G->H

Caption: Experimental workflow for UPLC-MS/MS analysis.

Key UPLC-MS/MS Parameters:

ParameterValue
Chromatographic Column C18 reversed-phase column
Mobile Phase Gradient of acetonitrile and water with formic acid
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) Expected [M+H]⁺ for C₁₄H₁₆D₄N₂O₂
Product Ion (m/z) Characteristic fragment ions
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H NMR, ¹³C NMR, and ²H NMR spectra would provide detailed information about the molecular structure and the specific location of the deuterium atoms.

Expected NMR Data:

Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H7.0 - 8.5mAromatic protons
¹H2.5 - 4.0mMorpholine & Pyrrolidinone ring protons
¹³C170 - 180sCarbonyl carbons
¹³C110 - 150mAromatic carbons
¹³C40 - 70mMorpholine & Pyrrolidinone ring carbons
²H1.0 - 1.5m-CD₂-CD₃
²H3.0 - 3.5m-CD₂-CD₃

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route offers a plausible pathway for its preparation, and the detailed characterization methodologies, particularly UPLC-MS/MS, provide a robust framework for its analysis. The availability of well-characterized this compound is paramount for the accurate and reliable quantification of 2-Ketodoxapram in biological samples, thereby supporting the advancement of pharmacokinetic and drug metabolism research in the development of Doxapram and related compounds.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2-Ketodoxapram-d4, an active metabolite of the respiratory stimulant doxapram (B1670896). Given that this compound is the deuterated form of 2-Ketodoxapram (B1195026), its pharmacological activity is considered identical. The mechanism of action is primarily inferred from studies of its parent compound, doxapram.

Introduction to this compound

This compound is a deuterated derivative of 2-ketodoxapram, the primary active metabolite of doxapram.[1][2] Doxapram is a well-established central and peripheral nervous system stimulant utilized clinically to address respiratory depression.[2] The isotopic labeling in this compound makes it a valuable tool in pharmacokinetic studies, serving as an internal standard for accurate quantification in biological matrices.[1][2]

Core Mechanism of Action: Stimulation of Respiration

The principal pharmacological effect of doxapram and its active metabolite, 2-ketodoxapram, is the stimulation of respiration. This is achieved through a dual mechanism involving both peripheral and central nervous system components.

Peripheral Action: Carotid Body Chemoreceptor Stimulation

The primary mechanism of action at therapeutic doses is the stimulation of peripheral chemoreceptors located in the carotid bodies. These specialized sensory organs are sensitive to changes in arterial oxygen, carbon dioxide, and pH levels. By activating these chemoreceptors, doxapram initiates a signaling cascade that results in an increased respiratory rate and tidal volume.

Central Action: Medullary Respiratory Center

At higher doses, doxapram directly stimulates the central respiratory centers within the medulla oblongata. This central action contributes to a more profound and sustained respiratory drive.

Molecular Target: Potassium Channels

The stimulatory effects of doxapram are believed to be mediated through the inhibition of specific potassium channels. The primary molecular targets identified are the TASK (TWIK-related acid-sensitive K+) channels, a subfamily of two-pore-domain potassium (K2P) channels.

Signaling Pathway

The proposed signaling pathway for doxapram-mediated respiratory stimulation is as follows:

  • Inhibition of TASK Channels: Doxapram and, by extension, 2-ketodoxapram, inhibit TASK channels in the chemoreceptor cells of the carotid body.

  • Cellular Depolarization: Inhibition of potassium efflux leads to depolarization of the chemoreceptor cell membrane.

  • Calcium Influx: Depolarization triggers the opening of voltage-gated calcium channels, resulting in an influx of calcium ions.

  • Neurotransmitter Release: The increase in intracellular calcium promotes the release of neurotransmitters.

  • Afferent Signal to Brainstem: These neurotransmitters activate afferent nerve fibers, which transmit signals to the respiratory centers in the brainstem.

  • Increased Respiration: The respiratory centers in the medulla process these signals, leading to an increase in the rate and depth of breathing.

G Doxapram Doxapram / 2-Ketodoxapram TASK TASK Potassium Channels in Carotid Body Doxapram->TASK Inhibition Depolarization Cell Membrane Depolarization TASK->Depolarization Leads to Ca_Influx Increased Intracellular Ca2+ Influx Depolarization->Ca_Influx Causes Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Triggers Afferent Afferent Signal to Brainstem Neurotransmitter->Afferent Initiates Respiration Increased Respiration Afferent->Respiration Results in

Signaling pathway of doxapram-mediated respiratory stimulation.

Pharmacokinetics of Doxapram and 2-Ketodoxapram

Understanding the pharmacokinetic profiles of doxapram and its active metabolite is crucial for interpreting their pharmacological effects.

Quantitative Pharmacokinetic Data
ParameterDoxapram2-KetodoxapramSpeciesReference
Terminal Elimination Half-life (t½) 1.38 ± 0.22 h2.42 ± 0.04 hPorcine
Maximal Plasma Concentration (Cmax) 1780 ± 275 ng/mL32.3 ± 5.5 ng/mLPorcine
Protein Binding 95.5 ± 0.9%98.4 ± 0.3%Porcine
Brain-to-Plasma Ratio 0.58 ± 0.240.12 ± 0.02Porcine
Metabolism

Doxapram is rapidly metabolized in the liver, primarily through ring hydroxylation, to form the active metabolite 2-ketodoxapram.

G Doxapram Doxapram Metabolism Hepatic Metabolism (Ring Hydroxylation) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram

Metabolic conversion of doxapram to 2-ketodoxapram.

Experimental Protocols

Quantification of Doxapram and 2-Ketodoxapram in Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is employed for the simultaneous quantification of doxapram and 2-ketodoxapram.

Sample Preparation: Protein Precipitation

  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of an internal standard working solution (e.g., 100 ng/mL 2-Ketodoxapram-d5 in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for analysis.

UPLC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • Chromatographic Separation: Achieved on a C18 column.

  • Detection: Multiple Reaction Monitoring (MRM) is used to detect specific precursor-to-product ion transitions for each analyte and the internal standard.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Add Internal Standard in Acetonitrile (200 µL) Plasma->IS Vortex Vortex (1 min) IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for the quantification of doxapram and 2-ketodoxapram.

Conclusion

The mechanism of action of this compound is intrinsically linked to that of its parent compound, doxapram. The primary mode of action is the stimulation of respiration through the activation of peripheral carotid chemoreceptors, a process initiated by the inhibition of TASK potassium channels. While 2-ketodoxapram is an active metabolite, further research is warranted to fully elucidate any distinct pharmacological properties it may possess. The use of deuterated standards like this compound is essential for robust pharmacokinetic and pharmacodynamic studies that will continue to refine our understanding of this class of respiratory stimulants.

References

An In-Depth Technical Guide to 2-Ketodoxapram-d4: Properties, Analysis, and Biological Context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Ketodoxapram-d4, a deuterated metabolite of the respiratory stimulant doxapram (B1670896). This document outlines its chemical properties, provides a detailed protocol for its quantification in biological matrices, and explores the biological pathways associated with its parent compound, doxapram. This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate measurement of 2-Ketodoxapram.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below. These details are essential for its application in analytical methodologies.

PropertyValueReference(s)
Chemical Name 5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one[1]
Unlabeled CAS Number 42595-88-0[2][3][4][5]
Molecular Formula C₂₄H₂₄D₄N₂O₃
Molecular Weight 396.52 g/mol
Parent Drug Doxapram
Primary Application Internal standard for analytical and pharmacokinetic research

Metabolic Pathway of Doxapram

Doxapram is metabolized in the liver to its active metabolite, 2-Ketodoxapram. This biotransformation is primarily mediated by the cytochrome P450 enzyme system, specifically CYP3A4 and CYP3A5. The metabolic conversion involves the hydroxylation of the morpholine (B109124) ring.

G Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Hydroxylation CYP CYP3A4 / CYP3A5 (Liver) CYP->Doxapram

Metabolic conversion of Doxapram.

Mechanism of Action: Carotid Body Signaling Pathway

Doxapram exerts its respiratory stimulant effects primarily through the activation of peripheral chemoreceptors located in the carotid bodies. The proposed mechanism involves the inhibition of TWIK-related acid-sensitive potassium (TASK) channels (specifically TASK-1 and TASK-3) in the glomus cells of the carotid body. This inhibition leads to membrane depolarization, which in turn activates voltage-gated calcium channels. The subsequent influx of calcium ions triggers the release of neurotransmitters, such as acetylcholine, which then stimulate afferent nerve fibers leading to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

G cluster_glomus_cell Carotid Body Glomus Cell cluster_downstream Downstream Effects Doxapram Doxapram TASK TASK K+ Channels (TASK-1, TASK-3) Doxapram->TASK Inhibition Depolarization Membrane Depolarization TASK->Depolarization Leads to Ca_channel Voltage-Gated Ca2+ Channels Depolarization->Ca_channel Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Opens Neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter Triggers Afferent_Nerve Afferent Nerve Stimulation Neurotransmitter->Afferent_Nerve Brainstem Respiratory Centers in Brainstem Afferent_Nerve->Brainstem Respiration Increased Respiration Brainstem->Respiration

Doxapram's signaling pathway in the carotid body.

Experimental Protocols

Quantification of Doxapram and 2-Ketodoxapram in Plasma by UPLC-MS/MS

This section details a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of doxapram and its active metabolite, 2-Ketodoxapram, in plasma samples. This compound is utilized as an internal standard to ensure accuracy and precision.

1. Materials and Reagents

  • Doxapram hydrochloride

  • 2-Ketodoxapram

  • This compound

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxapram, 2-Ketodoxapram, and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solutions of doxapram and 2-Ketodoxapram with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation

  • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Instrumental Conditions

ParameterSetting
UPLC System Waters ACQUITY UPLC
Column Waters BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature 40 °C
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Refer to specific validated method
Flow Rate 0.4 mL/min
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive ion electrospray (ESI+)
Capillary Voltage 2.0 kV
Source Temperature 150 °C
Desolvation Temperature 600 °C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
MRM Transitions Doxapram: m/z 379.5 → 292.32-Ketodoxapram: m/z 393.4 → 214.4this compound: m/z 398.4 → 219.3
Experimental Workflow Diagram

The following diagram illustrates the experimental workflow for the quantification of doxapram and 2-Ketodoxapram in plasma samples using this compound as an internal standard.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (200 µL of 100 ng/mL This compound in ACN) Sample->Add_IS Vortex Vortex (1 min) Protein Precipitation Add_IS->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Injection Inject 5 µL into UPLC-MS/MS Supernatant->Injection UPLC Chromatographic Separation (C18 Column) Injection->UPLC MSMS Tandem Mass Spectrometry (ESI+, MRM) UPLC->MSMS Data Data Acquisition and Quantification MSMS->Data

UPLC-MS/MS quantification workflow.

References

A Technical Guide to 2-Ketodoxapram-d4 for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of a Key Deuterated Metabolite for Advanced Bioanalytical Studies

Introduction

2-Ketodoxapram-d4 is the deuterated form of 2-Ketodoxapram, the primary active metabolite of the respiratory stimulant Doxapram. In the fields of pharmacology, drug metabolism, and pharmacokinetics (DMPK), stable isotope-labeled compounds are indispensable tools. This compound serves as a high-fidelity internal standard for bioanalytical quantification, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS). Its near-identical physicochemical properties to the endogenous (unlabeled) 2-Ketodoxapram ensure that it co-elutes and experiences similar matrix effects, thereby enabling highly accurate and precise measurements of the analyte in complex biological matrices.[1] This technical guide provides a comprehensive overview of commercially available this compound, its applications, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Commercial Availability and Product Specifications

Several specialized chemical suppliers offer this compound and its d5 variant for research purposes. While specific quantitative data such as exact purity and isotopic enrichment are lot-dependent and should be confirmed with a certificate of analysis from the supplier, the following tables summarize the generally available product information.

Table 1: Commercial Suppliers of this compound and Related Products

SupplierProduct NameCatalog NumberNotes
EvitaChemThis compoundEVT-12503676Also provides general product information.[1]
HexonsynthKetoDoxapram-d4HXBU-00130 / HXBU-00131Offers stable isotopes with a focus on quality control.[2]
Veeprho2-Ketodoxapram-D5DVE00530Specializes in pharmaceutical impurity reference standards.[3]
MedchemExpressThis compoundHY-125926S1Provides a range of isotope-labeled compounds.
Cayman ChemicalDoxapram (hydrochloride hydrate)23794Offers the parent compound and various deuterated standards.[4]
Toronto Research Chemicals (TRC)Doxapram Hydrochloride Hydrate-A known supplier of complex organic small molecules.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₂₄D₄N₂O₃EvitaChem, Hexonsynth
Molecular Weight ~396.52 g/mol EvitaChem, Hexonsynth
Appearance White to off-white solidEvitaChem
Solubility Soluble in organic solvents (e.g., methanol, acetonitrile), limited solubility in water.EvitaChem
Storage Store at -20°C for long-term stability.MedchemExpress

Note: There is a discrepancy in the molecular formula and weight for this compound on one of EvitaChem's product pages. The values presented here are the most consistent across available data. Researchers should always refer to the lot-specific certificate of analysis for the most accurate information.

Mechanism of Action of the Parent Compound, Doxapram

To understand the context of this compound's use, it is essential to be familiar with the mechanism of action of its parent drug, Doxapram. Doxapram is a central and peripheral nervous system stimulant that acts primarily as a respiratory stimulant. Its mechanism involves the stimulation of peripheral carotid chemoreceptors, which are sensitive to changes in blood oxygen, carbon dioxide, and pH. This stimulation leads to an increase in respiratory rate and tidal volume.

The signaling pathway is initiated by Doxapram's interaction with and inhibition of potassium channels in the carotid body. This inhibition leads to depolarization of the glomus cells, which in turn triggers the influx of calcium and the release of neurotransmitters. These neurotransmitters then signal the respiratory centers in the brainstem to increase respiratory drive.

Doxapram_Signaling_Pathway cluster_carotid_body Carotid Body Glomus Cell cluster_brainstem Brainstem Respiratory Center Doxapram Doxapram K_channel Potassium Channels Doxapram->K_channel Inhibits Depolarization Membrane Depolarization K_channel->Depolarization Leads to Ca_channel Voltage-gated Ca²⁺ Channels Depolarization->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Mediates NT_release Neurotransmitter Release Ca_influx->NT_release Triggers Resp_Center Respiratory Center NT_release->Resp_Center Stimulates Resp_Stim Increased Respiratory Drive Resp_Center->Resp_Stim Results in

Doxapram's signaling pathway for respiratory stimulation.

Experimental Protocols

The use of this compound as an internal standard is crucial for the accurate quantification of 2-Ketodoxapram in biological samples. The following is a general experimental protocol for the analysis of 2-Ketodoxapram using UPLC-MS/MS with this compound as an internal standard, adapted from a validated method.

1. Materials and Reagents

  • 2-Ketodoxapram analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the biological matrix sample.

  • Spike with 10 µL of the this compound internal standard working solution (concentration to be optimized based on instrument sensitivity).

  • Add 50 µL of a suitable buffer to adjust the pH (e.g., 0.1 M sodium hydroxide).

  • Add 500 µL of an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).

  • Vortex the mixture for 5-10 minutes to ensure thorough mixing.

  • Centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

3. UPLC-MS/MS Conditions

  • Chromatographic Column: A C18 reversed-phase column is typically suitable (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is used to separate the analyte from matrix components. The specific gradient profile should be optimized for the best peak shape and separation.

  • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry: A tandem quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for both 2-Ketodoxapram and this compound need to be determined by direct infusion and optimization.

Table 3: Example MRM Transitions (to be optimized for the specific instrument)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Ketodoxapram[M+H]⁺Specific fragment ion
This compound[M+H]⁺ (shifted by +4)Corresponding shifted fragment ion

The following diagram illustrates a typical experimental workflow for the bioanalysis of 2-Ketodoxapram using a deuterated internal standard.

Bioanalytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike LLE Liquid-Liquid Extraction Spike->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC_MS UPLC-MS/MS Analysis Recon->UPLC_MS Data Data Acquisition and Quantification UPLC_MS->Data

A typical bioanalytical workflow for 2-Ketodoxapram quantification.

Conclusion

This compound is a critical reagent for researchers and drug development professionals engaged in the bioanalysis of Doxapram and its metabolites. Its use as an internal standard in LC-MS-based assays significantly enhances the accuracy, precision, and robustness of quantitative data. This guide provides a foundational understanding of the commercially available forms of this compound, the mechanism of its parent compound, and a practical experimental workflow. For the most accurate and reliable results, it is imperative to obtain lot-specific certificates of analysis from the commercial suppliers and to perform thorough method validation for the specific biological matrix and analytical instrumentation being utilized.

References

Navigating the Safety Profile of 2-Ketodoxapram-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

2-Ketodoxapram-d4 is primarily utilized in pharmacokinetic studies to trace the metabolic fate of Doxapram.[1] Its physical and chemical characteristics are crucial for safe handling and storage.

PropertyValueSource
Molecular Formula C₁₄H₁₆D₄N₂O₂[1]
Molecular Weight Approximately 246.34 g/mol [1]
Appearance Typically a white crystalline solid[1]
Solubility Soluble in organic solvents like methanol (B129727) and acetonitrile; limited solubility in water.[1]
Stability Stable under normal laboratory conditions, but sensitive to light and moisture.
Reactivity Reacts with strong oxidizing agents.

Hazard Identification and Precautionary Measures

Based on the hazard profile of Doxapram hydrochloride, this compound should be handled with care. The primary hazard is its potential toxicity if swallowed.

GHS Hazard Statements (inferred from Doxapram HCl):

  • H301: Toxic if swallowed.

  • H302: Harmful if swallowed.

  • H400: Very toxic to aquatic life.

  • H410: Very toxic to aquatic life with long-lasting effects.

Precautionary Statements:

Users should wash hands thoroughly after handling, and avoid eating, drinking, or smoking in the work area. In case of ingestion, it is critical to seek immediate medical attention. For environmental safety, release into the environment should be avoided.

Toxicological Information

Specific toxicological studies on this compound are not extensively published. However, information on its parent compound, Doxapram, provides insight into its potential effects. Doxapram acts as a central nervous system stimulant.

Potential Health Effects (inferred from related compounds):

  • Inhalation: May cause respiratory tract irritation.

  • Skin Contact: May cause skin irritation.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Toxic or harmful if swallowed.

Experimental Protocols

Pharmacokinetic Analysis in Porcine Model

A study involving the simultaneous quantification of Doxapram and its active metabolite, 2-Ketodoxapram, in porcine plasma and brain tissue utilized an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) assay.

Methodology:

  • Animal Model: Three German Landrace pigs were administered intravenous Doxapram (1 mg/kg).

  • Sample Collection: Plasma and brain tissue samples were collected at various time points.

  • Sample Preparation: (Details of extraction and preparation would be included here if available in the source).

  • UPLC-MS/MS Analysis: The concentrations of Doxapram and 2-Ketodoxapram were determined using a validated UPLC-MS/MS method. The assay's lower limit of quantification (LLOQ) was 10 pg/mL for plasma and 1 pg/sample for brain tissue.

  • Data Analysis: Pharmacokinetic parameters such as terminal elimination half-life (t₁/₂) and maximum plasma concentration (cₘₐₓ) were calculated.

Ventilatory Effects in Newborn Lambs

The pharmacodynamic effects and pharmacokinetic profile of 2-Ketodoxapram were investigated in newborn lambs.

Methodology:

  • Animal Model: Two groups of five awake, unsedated newborn lambs (2-6 days old) were used.

  • Drug Administration: One group received an intravenous infusion of 2-Ketodoxapram (2.5 mg/kg) over one minute, while the other received Doxapram.

  • Data Collection: Ventilatory parameters were continuously recorded before and for one hour after the drug infusion. Blood samples were collected serially to determine the pharmacokinetic profiles.

  • Data Analysis: The effects on minute ventilation and other respiratory parameters were analyzed and compared between the two groups.

Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for 2-Ketodoxapram observed in a porcine model after intravenous administration of Doxapram.

ParameterValue
Terminal Elimination Half-life (t₁/₂) 2.42 ± 0.04 hours
Maximum Plasma Concentration (cₘₐₓ) 32.3 ± 5.5 ng/mL
Protein Binding 98.4 ± 0.3%
Brain-to-Plasma Ratio 0.12 ± 0.02

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Doxapram

Doxapram is metabolized in the body to its active metabolite, 2-Ketodoxapram. This biotransformation is a key aspect of its pharmacological activity.

Doxapram Doxapram Metabolism Metabolic Oxidation Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram Metabolism->Ketodoxapram

Metabolic conversion of Doxapram to 2-Ketodoxapram.
Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the workflow for the pharmacokinetic study of 2-Ketodoxapram in a porcine model.

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_results Results AnimalModel Porcine Model (n=3) DrugAdmin IV Administration of Doxapram (1 mg/kg) AnimalModel->DrugAdmin SampleCollection Plasma & Brain Tissue Sample Collection DrugAdmin->SampleCollection SamplePrep Sample Preparation SampleCollection->SamplePrep UPLCMS UPLC-MS/MS Analysis SamplePrep->UPLCMS DataAnalysis Pharmacokinetic Data Analysis UPLCMS->DataAnalysis PKParams Determination of t1/2, cmax, etc. DataAnalysis->PKParams

References

A Technical Guide to the Role of 2-Ketodoxapram-d4 in Modern Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of 2-Ketodoxapram-d4, a critical tool in the bioanalysis of the respiratory stimulant Doxapram and its primary active metabolite, 2-Ketodoxapram. We will explore its fundamental role, detail relevant experimental protocols, present key quantitative data, and illustrate the underlying scientific principles and workflows.

Introduction: The Importance of Bioanalysis for Doxapram

Doxapram is a central and peripheral nervous system stimulant used to address respiratory depression in various clinical scenarios[1]. Its therapeutic effect is mediated not only by the parent drug but also by its active metabolite, 2-Ketodoxapram, formed through metabolism in the liver[1][2][3]. To understand the drug's complete pharmacokinetic (PK) and pharmacodynamic (PD) profile, it is essential to accurately quantify both Doxapram and 2-Ketodoxapram in biological matrices like plasma, serum, and tissue homogenates[1].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive technique for this purpose, offering unparalleled sensitivity and selectivity. A cornerstone of robust and reliable LC-MS/MS-based quantification is the use of an appropriate internal standard (IS).

The Role of this compound as a Stable Isotope-Labeled Internal Standard

This compound is a deuterated form of 2-Ketodoxapram, meaning specific hydrogen atoms in its molecular structure have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic labeling makes it an ideal Stable Isotope-Labeled Internal Standard (SIL-IS).

The fundamental principle of using a SIL-IS is based on isotope dilution mass spectrometry. A known, fixed amount of this compound is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process. Because its physicochemical properties are nearly identical to the non-labeled analyte (2-Ketodoxapram), it behaves similarly during every subsequent step: extraction, chromatography, and ionization.

However, due to its slightly higher mass, the mass spectrometer can distinguish it from the native analyte. By measuring the ratio of the analyte's signal to the internal standard's signal, the method corrects for variability and potential errors that can occur during sample handling and analysis, ensuring highly accurate and precise results. Regulatory bodies like the FDA and EMA recommend using a SIL-IS whenever possible for bioanalytical method validation.

The diagram below illustrates the core principle of using a SIL-IS in quantitative analysis.

SIL_IS_Principle Analyte Analyte (2-Ketodoxapram) Spike Spike with SIL-IS (this compound) Analyte->Spike Extraction Sample Extraction (e.g., LLE, PPT) Spike->Extraction Co-processing LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Co-elution & Differential Detection Ratio Calculate Peak Area Ratio (Analyte / IS) MS_Detection->Ratio Calibration Compare to Calibration Curve Ratio->Calibration Concentration Determine Analyte Concentration Calibration->Concentration

Caption: Principle of quantification using a Stable Isotope-Labeled Internal Standard (SIL-IS).

Doxapram Metabolism

Doxapram undergoes metabolism primarily via ring hydroxylation to form 2-Ketodoxapram, which is also pharmacologically active. Understanding this pathway is crucial for designing comprehensive pharmacokinetic studies.

Doxapram_Metabolism Doxapram Doxapram Metabolite 2-Ketodoxapram (Active Metabolite) Doxapram->Metabolite Metabolism (Ring Hydroxylation)

Caption: Metabolic conversion of Doxapram to its active metabolite, 2-Ketodoxapram.

Experimental Protocols

The following sections detail validated methodologies for the quantification of Doxapram and 2-Ketodoxapram using a deuterated internal standard. The workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Bioanalytical_Workflow Start Sample Collection (Plasma, Serum, etc.) Spike_IS Spike with Internal Standard (this compound) Start->Spike_IS Prepare Sample Preparation (PPT or LLE) Spike_IS->Prepare Centrifuge Centrifugation Prepare->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Analyze UPLC-MS/MS Analysis Transfer->Analyze Data Data Processing & Quantification Analyze->Data End Report Results Data->End

Caption: General workflow for bioanalysis of 2-Ketodoxapram using an internal standard.

This method is adapted from a validated study for the analysis of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue. While the study utilized a d5-labeled standard, the procedure is directly applicable for a d4 analog.

  • Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Addition: Add the this compound internal standard working solution.

  • Buffering: Add 50 µL of a 0.2 M to 1 M borate (B1201080) buffer (pH 9.0) and vortex briefly.

  • Extraction: Add 1-2 mL of tert-butyl methyl ether (TBME), vortex vigorously for 5-10 minutes, and then centrifuge to separate the aqueous and organic layers.

  • Isolation: Freeze the aqueous (lower) layer at -80°C to facilitate the transfer of the organic supernatant to a clean tube.

  • Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase for injection into the UPLC-MS/MS system.

This is a simpler, faster sample preparation technique suitable for high-throughput analysis.

  • Aliquoting: Transfer 50 µL of the plasma sample into a microcentrifuge tube.

  • Precipitation & IS Addition: Add 200 µL of the internal standard working solution prepared in acetonitrile (B52724) (e.g., 100 ng/mL this compound in acetonitrile). The acetonitrile acts as the protein precipitating agent.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the clear supernatant to an autosampler vial for analysis.

Quantitative Data and Method Performance

The use of this compound (or its d5 analog) as an internal standard allows for the development of highly sensitive and robust bioanalytical methods. The tables below summarize typical instrument parameters and performance characteristics from validated studies.

Table 1: UPLC-MS/MS Instrumentation and Conditions (Data compiled from representative methods)

ParameterSetting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Waters Xevo TQ-S tandem mass spectrometer or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)

Table 2: Mass Spectrometry MRM Transitions (Note: Transitions for the d5 analog are provided as published. The precursor ion for d4 would be m/z 397.4, with the product ion remaining similar or adjusted based on the deuteration site.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Doxapram379.5292.3
2-Ketodoxapram393.4214.3
2-Ketodoxapram-d5 398.4 219.3

Table 3: Bioanalytical Method Validation Performance (Data compiled from representative methods)

ParameterPerformance Characteristic
Matrix Porcine Plasma, Human Serum
Lower Limit of Quantification (LLOQ) As low as 10 pg/mL
Upper Limit of Quantification (ULOQ) 2500 - 5000 ng/mL
Linearity (r²) > 0.99
Accuracy Within ±15% of nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)

Conclusion

This compound is an indispensable tool in the field of drug metabolism and pharmacokinetics for Doxapram. As a stable isotope-labeled internal standard, it is the gold standard for quantitative bioanalysis, enabling the highest level of accuracy and precision in LC-MS/MS assays. Its use allows researchers and drug development professionals to reliably characterize the behavior of Doxapram and its active metabolite, 2-Ketodoxapram, in biological systems. The robust performance of methods employing this internal standard meets the stringent validation requirements of regulatory agencies, ensuring that the data generated is reliable and fit for purpose in supporting drug development programs.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Analysis of Doxapram in Human Plasma Using 2-Ketodoxapram-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of doxapram (B1670896) in human plasma. The assay utilizes a stable isotope-labeled internal standard (SIL-IS), 2-Ketodoxapram-d4, to ensure high accuracy and precision. Sample preparation is streamlined using a simple and efficient protein precipitation procedure. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable determination of doxapram concentrations.

Introduction

Doxapram is a respiratory stimulant used to treat respiratory depression following anesthesia or in cases of acute hypercapnia in patients with chronic obstructive pulmonary disease (COPD). Accurate and precise quantification of doxapram in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. LC-MS/MS has become the preferred technique for bioanalytical studies due to its high sensitivity, selectivity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.[1] This application note provides a detailed protocol for the determination of doxapram in human plasma.

Experimental Protocols

Materials and Reagents
  • Doxapram hydrochloride

  • This compound

  • LC-MS grade acetonitrile (B52724)

  • LC-MS grade methanol

  • LC-MS grade formic acid

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of doxapram and this compound in methanol.

  • Working Standard Solutions: Serially dilute the doxapram primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standards for calibration curve and quality control (QC) samples at appropriate concentrations.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

Sample Preparation

A protein precipitation method is employed for sample extraction.[2]

  • Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient As required for optimal separation
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2.0 kV[2]
Source Temperature 150 °C[2]
Desolvation Temperature 600 °C[2]
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
MRM Transitions See Table 1

Data Presentation

Table 1: MRM Transitions for Doxapram and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Doxapram379.5292.318
This compound (IS)398.4219.323

Note: The MRM transition for this compound is based on that of 2-Ketodoxapram-d5 as a close structural analog.

Table 2: Method Validation Parameters
ParameterDoxapram
Linearity Range 20 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 20 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Intra-day Accuracy (% bias) Within ± 15%
Inter-day Accuracy (% bias) Within ± 15%
Recovery Consistent and reproducible

Mandatory Visualizations

Doxapram Signaling Pathway

Doxapram primarily stimulates respiration through its action on peripheral chemoreceptors located in the carotid bodies. At higher doses, it also stimulates the central respiratory centers in the brainstem. The cellular mechanism involves the inhibition of potassium channels in the glomus cells of the carotid body. This leads to depolarization of the cell membrane, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium triggers the release of neurotransmitters, such as acetylcholine, which then stimulate afferent nerve fibers leading to the respiratory centers in the brainstem, ultimately increasing the rate and depth of breathing.

doxapram_signaling_pathway cluster_glomus_cell Glomus Cell (Carotid Body) cluster_cns Central Nervous System doxapram Doxapram k_channel Potassium Channels doxapram->k_channel Inhibits depolarization Membrane Depolarization k_channel->depolarization Leads to ca_channel Voltage-Gated Ca2+ Channels depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Mediates neurotransmitter Neurotransmitter Release (e.g., Acetylcholine) ca_influx->neurotransmitter Triggers afferent_nerve Afferent Nerve Fibers neurotransmitter->afferent_nerve Stimulates respiratory_center Respiratory Center (Brainstem) afferent_nerve->respiratory_center Signals to respiration Increased Respiration respiratory_center->respiration Stimulates doxapram_workflow start Start: Human Plasma Sample add_is Add Internal Standard (this compound in ACN) start->add_is protein_precipitation Protein Precipitation (Vortex) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

References

Application Note: A Validated UPLC-MS/MS Method for the Sensitive Quantification of 2-Ketodoxapram-d4 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Doxapram (B1670896) is a respiratory stimulant used to address respiratory depression in clinical settings.[1][2][3] Its primary active metabolite, 2-ketodoxapram (B1195026), plays a significant role in its overall pharmacological effect.[1][4] Accurate quantification of doxapram and its metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 2-Ketodoxapram-d4, a stable isotope-labeled internal standard for 2-ketodoxapram. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it corrects for variations during sample preparation and instrumental analysis. This method is suitable for researchers, scientists, and drug development professionals requiring precise bioanalytical data.

Experimental Protocols

This protocol provides a detailed methodology for the quantification of 2-ketodoxapram using this compound as an internal standard in plasma.

1. Materials and Reagents

  • Doxapram hydrochloride

  • 2-Ketodoxapram

  • This compound (or -d5)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control plasma

  • tert-Butyl methyl ether (TBME)

  • Boric acid buffer (0.5 M, pH 9.0)

2. Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Doxapram, 2-Ketodoxapram, and this compound in acetonitrile.

  • Working Standard Solutions: Serially dilute the primary stock solutions of Doxapram and 2-Ketodoxapram with a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (containing this compound).

  • Add 50 µL of a 0.5 M boric acid buffer (pH 9.0).

  • Perform liquid-liquid extraction by adding 500 µL of tert-butyl methyl ether (TBME) and vortexing for 10 minutes.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions

UPLC System Conditions

Parameter Value
Column ACQUITY UPLC® BEH C18 (1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 95% A/5% B for 0.5 min, change to 5% A/95% B until 3.5 min, and return to 95% A/5% B until 4.0 min |

Mass Spectrometry Conditions

Parameter Value
Ionization Mode Positive Ion Electrospray (ESI+)
Capillary Voltage 2.0 kV
Source Temperature 150°C
Desolvation Temperature 600°C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
MRM Transitions Doxapram: m/z 379.5 → 292.3, 2-Ketodoxapram: m/z 393.4 → 214.4, 2-Ketodoxapram-d5: m/z 398.4 → 219.3

| Collision Energy | Doxapram: 18 V, 2-Ketodoxapram: 23 V |

Data Presentation

The following tables summarize the quantitative performance of a validated UPLC-MS/MS method for the analysis of doxapram and 2-ketodoxapram.

Table 1: Method Validation Parameters

Parameter Doxapram 2-Ketodoxapram
Matrix Porcine Plasma Porcine Plasma
Internal Standard Doxapram-d5 2-Ketodoxapram-d5
Linearity Range 10 pg/mL - 2500 ng/mL 10 pg/mL - 2500 ng/mL
Correlation Coefficient (r²) >0.99 >0.99

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 10 pg/mL |

Table 2: Precision and Accuracy Data

Analyte Concentration Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (%)
2-Ketodoxapram LLOQ (10 pg/mL) ≤ 15% ≤ 15% Within ± 15%
2-Ketodoxapram Low QC ≤ 15% ≤ 15% Within ± 15%
2-Ketodoxapram Medium QC ≤ 15% ≤ 15% Within ± 15%

| 2-Ketodoxapram | High QC | ≤ 15% | ≤ 15% | Within ± 15% |

Note: The data presented is based on published methods and may vary depending on the specific laboratory conditions and instrumentation.

Mandatory Visualization

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add buffer_add Add Boric Acid Buffer is_add->buffer_add l_l_extraction Liquid-Liquid Extraction (TBME) buffer_add->l_l_extraction centrifuge Centrifugation l_l_extraction->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into UPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Doxapram_Metabolism Doxapram Doxapram Metabolism Hepatic Metabolism (CYP3A4/5) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram

Caption: Metabolic pathway of Doxapram.

References

Application Note: High-Throughput Analysis of 2-Ketodoxapram-d4 in Plasma for Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sample preparation and quantification of 2-Ketodoxapram-d4 in plasma samples using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, and this protocol is designed for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this analyte. The methodologies provided are suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications. Two robust sample preparation techniques, protein precipitation and liquid-liquid extraction, are described to accommodate various laboratory workflows and requirements.

Introduction

Doxapram (B1670896) is a respiratory stimulant that is metabolized in the liver to its active metabolite, 2-Ketodoxapram.[1][2] Accurate quantification of doxapram and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring its safe and effective use.[2] Stable isotope-labeled internal standards, such as 2-Ketodoxapram-d5, are considered the "gold standard" for quantitative LC-MS analysis as they co-elute with the analyte and have identical chemical and physical properties, leading to similar extraction recovery and ionization response.[1] This effectively compensates for matrix effects and variations during sample preparation and analysis.[1] This document provides detailed protocols for the analysis of this compound in plasma, which is expected to have nearly identical analytical behavior to the described 2-Ketodoxapram/2-Ketodoxapram-d5 assays.

Experimental Workflow

A generalized workflow for the analysis of this compound in plasma is presented below. This involves sample collection, the addition of an internal standard, extraction of the analyte from the plasma matrix, and subsequent analysis by UPLC-MS/MS.

G cluster_prep Sample Preparation cluster_extraction_methods Extraction Options cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample (e.g., 100 µL) is Add Internal Standard (this compound) plasma->is extraction Extraction Method is->extraction pp Protein Precipitation (e.g., with Acetonitrile) extraction->pp Option 1 lle Liquid-Liquid Extraction (e.g., with TBME) extraction->lle Option 2 centrifuge Centrifugation pp->centrifuge lle->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evaporate Evaporate to Dryness (if applicable) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute uplc UPLC Separation (C18 Column) reconstitute->uplc msms MS/MS Detection (ESI+, MRM) uplc->msms quant Quantification msms->quant

Caption: Workflow for this compound analysis in plasma.

Experimental Protocols

Two common and effective methods for the extraction of this compound from plasma are detailed below. The choice of method may depend on factors such as desired sample cleanliness, throughput, and available automation.

Protocol 1: Protein Precipitation

This method is rapid and suitable for high-throughput analysis.

Materials and Reagents:

  • Control plasma

  • This compound

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Procedure:

  • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract compared to protein precipitation.

Materials and Reagents:

  • Control plasma

  • This compound

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • tert-Butyl methyl ether (TBME)

  • Nitrogen evaporator

  • Mobile phase for reconstitution

Procedure:

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (containing this compound).

  • Add 50 µL of a 0.2 M borate buffer (pH 9.0).

  • Vortex for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.

  • Vortex for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the organic (upper) layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an appropriate volume into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

While specific instrument parameters should be optimized for the available equipment, the following provides a starting point based on published methods for the analysis of doxapram and its metabolites.

ParameterSetting
UPLC System
ColumnC18, e.g., Acquity UPLC BEH C18 (1.7 µm, 2.1x50 mm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5-10 µL
Column Temperature50°C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage2.0 kV
Source Temperature150°C
Desolvation Temperature600°C
Cone Gas Flow150 L/h
Desolvation Gas Flow1000 L/h
MRM Transitions
2-Ketodoxapramm/z 393.4 > 214.3
2-Ketodoxapram-d5 (surrogate for d4)m/z 398.4 > 219.3

Method Validation Summary

A bioanalytical method should be validated to ensure its reliability and reproducibility for the intended application. The validation should adhere to guidelines from regulatory bodies such as the FDA and EMA. Key validation parameters are summarized below.

Validation ParameterAcceptance CriteriaTypical Performance
Linearity Correlation coefficient (r²) ≥ 0.99Linear over the range of 20 to 5000 ng/mL for a similar assay.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision and accuracy within ±20%An LLOQ of 10 pg/mL has been achieved for 2-Ketodoxapram in plasma.
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)Methods for related analytes meet the acceptance criteria.
Precision (Intra- and Inter-day) Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)Methods for related analytes meet the acceptance criteria.
Recovery Consistent, precise, and reproducibleLiquid-liquid extraction has been shown to be an effective isolation technique.
Stability Analyte should be stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term storage)Validated methods demonstrate stability that meets acceptance criteria.

Conclusion

The protocols described provide robust and reliable methods for the preparation of plasma samples for the quantitative analysis of this compound. Both protein precipitation and liquid-liquid extraction are viable techniques, with the choice depending on the specific needs of the study. The use of a stable isotope-labeled internal standard and UPLC-MS/MS analysis ensures high sensitivity, selectivity, and accuracy, making these methods well-suited for demanding research and pharmacokinetic applications.

References

Application Notes and Protocol for the Quantification of 2-Ketodoxapram in Human Urine using 2-Ketodoxapram-d4 by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxapram (B1670896) is a respiratory stimulant used to treat respiratory depression. It is extensively metabolized in the body, with a significant portion of its metabolites being excreted in the urine.[1][2][3] 2-Ketodoxapram is a principal and pharmacologically active metabolite of doxapram.[2] Accurate and reliable quantification of 2-Ketodoxapram in urine is essential for pharmacokinetic studies, drug metabolism research, and in clinical settings to monitor patient compliance and therapeutic efficacy.

Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using mass spectrometry, as they correct for variations during sample preparation and analysis. This document provides a detailed protocol for the quantification of 2-Ketodoxapram in human urine samples using its deuterated analog, 2-Ketodoxapram-d4, as an internal standard. The method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers high sensitivity and selectivity.

Principle

This method is based on the principle of isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard, this compound, is added to the urine samples. This internal standard is chemically identical to the analyte (2-Ketodoxapram) and thus exhibits similar behavior during sample preparation and ionization. The mass difference allows for their distinct detection by the mass spectrometer.

As doxapram and its metabolites are excreted in urine partly as glucuronide conjugates, an enzymatic hydrolysis step using β-glucuronidase is included to cleave these conjugates and measure the total (free and conjugated) 2-Ketodoxapram concentration. Following hydrolysis, the sample is prepared for analysis by a simple "dilute-and-shoot" method to minimize matrix effects.

Materials and Reagents

  • Analytes and Internal Standard:

    • 2-Ketodoxapram

    • This compound

  • Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium formate

    • Deionized water (18 MΩ·cm)

    • β-glucuronidase from Helix pomatia or a recombinant source

    • Phosphate (B84403) buffer (pH 6.8)

    • Control human urine

Stock and Working Solutions

Stock Solutions (1 mg/mL)
  • Analyte Stock (S0): Accurately weigh ~1 mg of 2-Ketodoxapram and dissolve it in 1 mL of methanol to get a 1 mg/mL stock solution.

  • Internal Standard Stock (IS-S0): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of methanol to get a 1 mg/mL stock solution.

Store stock solutions at -20°C.

Working Solutions
  • Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution (S0) in a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (IS-WS): Dilute the internal standard stock solution (IS-S0) with the same solvent mixture to a final concentration of 100 ng/mL.

Solution Preparation
Analyte Stock (S0)
Concentration: 1 mg/mL
Solvent: Methanol
Internal Standard Stock (IS-S0)
Concentration: 1 mg/mL
Solvent: Methanol
Analyte Working Solutions
Concentration Range: 10 ng/mL - 10,000 ng/mL
Solvent: 50:50 Methanol:Water
Internal Standard Working Solution (IS-WS)
Concentration: 100 ng/mL
Solvent: 50:50 Methanol:Water

Experimental Protocol

Sample Preparation
  • Sample Thawing and Vortexing: Thaw the urine samples at room temperature and vortex for 10 seconds.

  • Aliquoting: Aliquot 100 µL of each urine sample, calibration standard, and QC sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Hydrolysis:

    • Add 50 µL of phosphate buffer (pH 6.8).

    • Add 20 µL of β-glucuronidase solution.

    • Vortex gently and incubate at 55°C for 2 hours.

  • Dilution: After incubation, add 810 µL of the initial mobile phase (e.g., 95% Solvent A, 5% Solvent B) to each tube.

  • Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes to pellet any particulates.

  • Transfer: Carefully transfer the supernatant to a clean autosampler vial for UPLC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Urine Sample (100 µL) spike Spike with this compound (20 µL) start->spike buffer Add Phosphate Buffer (50 µL) spike->buffer enzyme Add β-glucuronidase (20 µL) buffer->enzyme incubate Incubate at 55°C for 2 hours enzyme->incubate dilute Dilute with Mobile Phase (810 µL) incubate->dilute vortex_centrifuge Vortex & Centrifuge dilute->vortex_centrifuge transfer Transfer Supernatant to Vial vortex_centrifuge->transfer inject Inject into UPLC-MS/MS System transfer->inject quantify Quantification inject->quantify

Caption: Experimental workflow for the analysis of 2-Ketodoxapram in urine.

UPLC-MS/MS Conditions

The following conditions are adapted from established methods for the analysis of doxapram and its metabolites in plasma and can be optimized for urine analysis.

UPLC Parameters
System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm) or equivalent
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0 - 0.5
0.5 - 2.5
2.5 - 3.0
3.0 - 3.1
3.1 - 4.0
Mass Spectrometry Parameters
System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Cone Gas Flow 150 L/h
Desolvation Gas Flow 1000 L/h
Collision Gas Argon
MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be optimized for the specific instrument used.

Compound Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
2-Ketodoxapram393.2214.13525
This compound397.2218.13525

Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.

  • Quantification: The concentration of 2-Ketodoxapram in the urine samples is determined from the calibration curve using the measured peak area ratios.

Doxapram Metabolism and Excretion Pathway

Doxapram undergoes extensive metabolism in the liver, primarily through hydroxylation to form 2-Ketodoxapram.[2] This active metabolite, along with other metabolites and a small amount of the parent drug, is then conjugated with glucuronic acid to increase water solubility for renal excretion.

G Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Metabolism (Liver) Conjugates Glucuronide Conjugates Doxapram->Conjugates Conjugation Ketodoxapram->Conjugates Conjugation Urine Urinary Excretion Conjugates->Urine

Caption: Simplified metabolic pathway of Doxapram.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of 2-Ketodoxapram in human urine using this compound as an internal standard. The combination of enzymatic hydrolysis and a "dilute-and-shoot" sample preparation method with UPLC-MS/MS analysis offers a robust, sensitive, and specific approach for pharmacokinetic and clinical research applications. This method can be a valuable tool for researchers, scientists, and drug development professionals in understanding the metabolism and excretion of doxapram.

References

Application Note: Solid-Phase Extraction of 2-Ketodoxapram-d4 from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of 2-Ketodoxapram-d4 from plasma samples prior to quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). 2-Ketodoxapram is the primary active metabolite of the respiratory stimulant doxapram (B1670896), and its deuterated isotopologue, this compound, is commonly used as an internal standard in pharmacokinetic studies.[1][2][3][4] This protocol employs a mixed-mode cation exchange SPE strategy to achieve high recovery and remove endogenous interferences, ensuring accurate and precise quantification.

Introduction

Doxapram is a respiratory stimulant that undergoes extensive metabolism in the body to form its active metabolite, 2-Ketodoxapram.[2] Accurate measurement of both the parent drug and its metabolite is essential for pharmacokinetic and pharmacodynamic assessments. Stable isotope-labeled internal standards, such as this compound, are critical for mitigating variability during sample preparation and analysis, thereby enhancing the accuracy and precision of quantitative methods.

While protein precipitation and liquid-liquid extraction are common sample preparation techniques for doxapram and its metabolites, solid-phase extraction (SPE) offers superior selectivity, higher concentration factors, and cleaner extracts, which can lead to reduced matrix effects and improved assay sensitivity. This protocol provides a detailed methodology for the extraction of this compound using a mixed-mode cation exchange sorbent, which is well-suited for the retention of basic compounds like 2-Ketodoxapram from complex biological matrices.

Experimental Protocol

Materials and Reagents
  • This compound standard

  • Control plasma (e.g., human, porcine)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) hydroxide (B78521)

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Autosampler vials

Sample Pre-treatment
  • Thaw plasma samples to room temperature.

  • For a 100 µL plasma sample, add an appropriate amount of this compound working solution.

  • Vortex the sample for 30 seconds.

  • Acidify the sample by adding 100 µL of 2% formic acid in water.

  • Vortex for another 30 seconds.

  • Centrifuge the sample at 14,000 x g for 10 minutes to pellet any precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.

Solid-Phase Extraction Procedure
  • Conditioning: Condition the mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the sorbent to dry.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load the pre-treated sample supernatant onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the LC-MS/MS mobile phase.

    • Vortex to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Data Presentation

While this document provides a general protocol, specific quantitative performance data such as recovery and matrix effects should be determined during method validation. The following table presents a template for reporting such data.

AnalyteFortification LevelMean Recovery (%)RSD (%)Matrix Effect (%)
This compoundLow QCValueValueValue
Mid QCValueValueValue
High QCValueValueValue

Values to be filled in upon method validation.

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution plasma Plasma Sample (100 µL) add_is Add this compound plasma->add_is acidify Acidify with 2% Formic Acid add_is->acidify centrifuge Centrifuge (14,000 x g, 10 min) acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load Load condition Condition Cartridge (Methanol, Water) equilibrate Equilibrate Cartridge (2% Formic Acid) condition->equilibrate equilibrate->load wash1 Wash 1 (2% Formic Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate Collect Eluate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for the solid-phase extraction of this compound.

Discussion

The described solid-phase extraction protocol provides a selective and efficient method for the isolation of this compound from plasma. The use of a mixed-mode cation exchange sorbent is advantageous as it utilizes both reversed-phase and ion-exchange retention mechanisms. The initial acidic condition of the sample ensures that the tertiary amine of 2-Ketodoxapram is protonated, facilitating strong retention on the cation exchange sorbent. The subsequent wash steps with an acidic aqueous solution and an organic solvent effectively remove a wide range of interferences. Elution is achieved by increasing the pH with an ammoniated organic solvent, which neutralizes the charge on the analyte, disrupting the ion-exchange interaction and allowing for its release from the sorbent. This protocol is expected to yield clean extracts and high recovery, making it suitable for sensitive bioanalytical applications. It is recommended to validate this method fully to establish its performance characteristics for a specific application.

References

Application Notes and Protocols for Liquid-Liquid Extraction of 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketodoxapram is the primary active metabolite of the respiratory stimulant Doxapram. In pharmacokinetic and metabolic studies, the accurate quantification of both the parent drug and its metabolites is crucial. 2-Ketodoxapram-d4 is a deuterated analog of 2-Ketodoxapram, commonly used as an internal standard in bioanalytical methods to ensure high accuracy and precision. This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of this compound from biological matrices, a critical step for sample clean-up and concentration prior to analysis by methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis as it effectively corrects for variations during sample preparation and instrument response.

Principle of the Method

Liquid-liquid extraction is a well-established sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent. For the extraction of this compound, the pH of the aqueous sample is adjusted to suppress the ionization of the analyte, thereby increasing its hydrophobicity and promoting its partitioning into the organic solvent. A common and effective method involves adjusting the biological sample to an alkaline pH (e.g., pH 9) and using a water-immiscible organic solvent like tert-butyl methyl ether (TBME).[1] After thorough mixing and phase separation, the organic layer containing the analyte of interest is collected, evaporated, and the residue is reconstituted in a suitable solvent for instrumental analysis.

Applications

This liquid-liquid extraction protocol is suitable for the isolation and quantification of this compound from various biological matrices in the following research areas:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of Doxapram by accurately quantifying its metabolite, 2-Ketodoxapram, using this compound as an internal standard.

  • Therapeutic Drug Monitoring (TDM): For the precise measurement of 2-Ketodoxapram levels in patients being treated with Doxapram.

  • Drug Metabolism Studies: To investigate the metabolic pathways of Doxapram.

  • Toxicology Studies: For the detection and quantification of Doxapram and its metabolites in forensic and clinical toxicology.

Metabolic Pathway of Doxapram

Doxapram undergoes metabolism in the body, with one of the primary pathways being oxidation to form the active metabolite, 2-Ketodoxapram.

Metabolic Pathway of Doxapram Doxapram Doxapram Ketodoxapram 2-Ketodoxapram Doxapram->Ketodoxapram Oxidation

Metabolic conversion of Doxapram to 2-Ketodoxapram.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol is based on the methodology described by Kraft et al. (2022) for the extraction of 2-Ketodoxapram from plasma.[1]

Materials and Reagents:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard working solution

  • 0.2 M Borate (B1201080) buffer (pH 9.0)

  • Tert-butyl methyl ether (TBME), HPLC grade

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Aliquoting: Aliquot 100 µL of the biological sample (plasma, standard, or quality control) into a microcentrifuge tube.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples). For blank samples, add 25 µL of ACN/water (1/1, v/v) for volume compensation.[1]

  • pH Adjustment: Add 100 µL of 0.2 M borate buffer (pH 9.0) to each tube.[1]

  • Vortexing: Briefly vortex the mixture.

  • Addition of Organic Solvent: Add 2 mL of TBME to each tube.[1]

  • Extraction: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer (TBME) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase used for the UPLC-MS/MS analysis.

  • Analysis: Vortex the reconstituted sample and inject an appropriate volume into the UPLC-MS/MS system for analysis.

Experimental Workflow

LLE Workflow start Start: 100 µL Sample add_is Add 25 µL This compound IS start->add_is add_buffer Add 100 µL Borate Buffer (pH 9) add_is->add_buffer add_tbme Add 2 mL TBME add_buffer->add_tbme vortex Vortex Mix (5-10 min) add_tbme->vortex centrifuge Centrifuge (10,000 x g, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Liquid-Liquid Extraction Workflow for this compound.

Data Presentation

The following tables summarize the performance characteristics of a UPLC-MS/MS method for the quantification of 2-Ketodoxapram following the described liquid-liquid extraction protocol, based on data from Kraft et al. (2022). While specific extraction recovery percentages were not detailed in the primary publication, the study noted that the recovery rate for all assays was satisfactory.

Table 1: Method Performance in Porcine Plasma

ParameterHigh Concentration AssayLow Concentration Assay
Linearity (r²) ≥ 0.998≥ 0.998
Lower Limit of Quantification (LLOQ) 1 ng/mL10 pg/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL10000 pg/mL
Intra-day Precision (%CV) ≤ 5.8%≤ 8.5%
Inter-day Precision (%CV) ≤ 6.7%≤ 9.2%
Intra-day Accuracy (% bias) -5.3% to 4.5%-8.7% to 7.4%
Inter-day Accuracy (% bias) -4.3% to 3.2%-5.1% to 4.6%

Table 2: Method Performance in Porcine Brain Tissue

ParameterPerformance
Linearity (r²) ≥ 0.998
Lower Limit of Quantification (LLOQ) 1 pg/sample
Upper Limit of Quantification (ULOQ) 2500 pg/sample
Intra-day Precision (%CV) ≤ 7.9%
Inter-day Precision (%CV) ≤ 8.3%
Intra-day Accuracy (% bias) -6.2% to 5.5%
Inter-day Accuracy (% bias) -4.8% to 3.9%

Conclusion

The described liquid-liquid extraction protocol provides a robust and reliable method for the isolation of this compound from biological matrices. This procedure, when coupled with a validated UPLC-MS/MS method, allows for the accurate and precise quantification of 2-Ketodoxapram, which is essential for a variety of research and clinical applications in the field of drug development and analysis. The use of the deuterated internal standard, this compound, is critical for compensating for potential variability during sample processing and analysis, thereby ensuring the high quality of the resulting data.

References

Application Notes and Protocols for the Quantitative Assay of 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketodoxapram, the primary active metabolite of the respiratory stimulant doxapram, plays a crucial role in understanding the overall pharmacokinetics and pharmacodynamics of its parent drug.[1][2] Accurate and precise quantification of 2-Ketodoxapram in biological matrices is therefore essential for therapeutic drug monitoring, pharmacokinetic/toxicokinetic studies, and overall drug development. This document provides a detailed protocol for a sensitive and robust quantitative assay for 2-Ketodoxapram utilizing its stable isotope-labeled internal standard, 2-Ketodoxapram-d4, by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for variations during sample preparation and instrumental analysis.[2]

This compound is a deuterated form of 2-Ketodoxapram and is an ideal internal standard due to its chemical and physical similarities to the analyte.[2] It co-elutes with 2-Ketodoxapram, ensuring accurate quantification by compensating for matrix effects and variability in sample processing.[2] This methodology is based on established and validated bioanalytical techniques and adheres to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC24H24D4N2O3
AppearanceWhite crystalline solid
SolubilitySoluble in organic solvents like methanol (B129727) and acetonitrile (B52724); limited solubility in water.
StabilityStable under normal laboratory conditions but can be sensitive to light and moisture.

Experimental Protocols

This protocol describes the quantitative analysis of 2-Ketodoxapram in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • 2-Ketodoxapram (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (Control, drug-free)

  • Borate (B1201080) buffer (0.2 M, pH 9.0)

  • tert-Butyl methyl ether (TBME)

2. Stock and Working Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Ketodoxapram and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 2-Ketodoxapram primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to the desired concentration.

3. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (this compound).

  • Add 50 µL of 0.2 M borate buffer (pH 9.0) and vortex for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) for liquid-liquid extraction.

  • Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Conditions

  • UPLC System: A suitable Ultra-Performance Liquid Chromatography system.

  • Column: A C18 column (e.g., Waters BEH C18) is recommended.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • MRM Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.4

    • This compound: m/z 397.4 → 218.4 (example, will need to be confirmed based on deuteration pattern)

5. Method Validation

The analytical method should be fully validated according to the FDA and EMA guidelines. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from other components in the matrix.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in the biological matrix under different storage and handling conditions (freeze-thaw, bench-top, long-term).

Data Presentation

The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaObserved Value
Linearity (r²)≥ 0.99> 0.995
RangeDefines the lower and upper limits of quantificatione.g., 1 - 1000 ng/mL
LLOQSignal-to-noise ratio ≥ 101 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1≤ 20%80-120%≤ 20%80-120%
Low3≤ 15%85-115%≤ 15%85-115%
Medium50≤ 15%85-115%≤ 15%85-115%
High800≤ 15%85-115%≤ 15%85-115%

Table 3: Matrix Effect and Recovery

QC LevelMatrix FactorIS Normalized Matrix FactorRecovery (%)
Low0.95 - 1.050.98 - 1.02> 85%
High0.95 - 1.050.98 - 1.02> 85%

Visualizations

Doxapram Metabolism and Signaling Pathway

doxapram_pathway Doxapram Doxapram Ketodoxapram 2-Ketodoxapram Doxapram->Ketodoxapram Metabolism (Liver) Stimulation Stimulation of Peripheral Chemoreceptors Ketodoxapram->Stimulation CNS Modulation of CNS Neurotransmitters Ketodoxapram->CNS Respiratory Increased Respiratory Drive Stimulation->Respiratory CNS->Respiratory

Caption: Metabolic conversion of Doxapram and its mechanism of action.

Experimental Workflow for 2-Ketodoxapram Quantification

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS_add Add Internal Standard (this compound) Plasma->IS_add LLE Liquid-Liquid Extraction (TBME) IS_add->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon UPLC UPLC Separation (C18 Column) Recon->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Reporting Quant->Report

References

Application of 2-Ketodoxapram-d4 in Forensic Toxicology: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ketodoxapram is the primary active metabolite of Doxapram (B1670896), a respiratory stimulant used to counteract respiratory depression. In the field of forensic toxicology, the accurate quantification of doxapram and its metabolites is crucial for determining exposure and potential toxicity. 2-Ketodoxapram-d4, a deuterium-labeled analog of 2-Ketodoxapram, serves as an ideal internal standard for quantitative analysis by mass spectrometry. Its use significantly improves the accuracy and precision of analytical methods by correcting for matrix effects and variations during sample preparation and analysis. This document provides detailed application notes and protocols for the use of this compound in forensic toxicological analysis.

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. It co-elutes with the analyte and exhibits similar ionization behavior, effectively compensating for variations in sample processing and matrix effects.[1][2]

Below is a summary of quantitative data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the analysis of 2-Ketodoxapram using its deuterated internal standard. While this specific data is from porcine plasma and brain tissue, it provides a strong foundation for method development and validation in human forensic matrices.

Table 1: UPLC-MS/MS Method Validation Parameters for 2-Ketodoxapram in Porcine Plasma [1]

Validation ParameterLow Concentration Range (10-10,000 pg/mL)High Concentration Range (1-2500 ng/mL)
Lower Limit of Quantification (LLOQ) 10 pg/mL1 ng/mL
Accuracy Within ± 15% of nominal concentrationWithin ± 15% of nominal concentration
Precision (CV%) ≤ 15%≤ 15%
Recovery Consistent and reproducibleConsistent and reproducible

Table 2: UPLC-MS/MS Method Validation Parameters for 2-Ketodoxapram in Porcine Brain Tissue

Validation ParameterResult
Lower Limit of Quantification (LLOQ) 1 pg/sample
Accuracy Within ± 15% of nominal concentration
Precision (CV%) ≤ 15%

Metabolic Pathway of Doxapram

Doxapram is metabolized in the liver primarily by Cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to its active metabolite, 2-Ketodoxapram.[3] Understanding this metabolic pathway is essential for interpreting toxicological findings.

Doxapram Doxapram Two_Ketodoxapram 2-Ketodoxapram Doxapram->Two_Ketodoxapram Metabolism CYP3A4_5 CYP3A4/CYP3A5 (Liver) CYP3A4_5->Doxapram

Metabolic conversion of Doxapram to 2-Ketodoxapram.

Experimental Protocols

The following are detailed protocols for the analysis of 2-Ketodoxapram in various biological matrices using this compound as an internal standard.

Protocol 1: Analysis of 2-Ketodoxapram in Plasma/Serum using UPLC-MS/MS

This protocol is based on a validated method for porcine plasma and is highly applicable to human plasma or serum with appropriate validation.[1]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

  • Add 50 µL of 0.2 M borate (B1201080) buffer (pH 9.0).

  • Vortex the mixture for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) for extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Instrumental Conditions

  • System: Waters ACQUITY UPLC I-Class

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole

  • Ionization: Electrospray ionization (ESI), positive mode

  • MRM Transitions:

    • 2-Ketodoxapram: m/z 393.2 → 214.1

    • This compound: m/z 398.2 → 219.1 (Note: d4 mass shift)

cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma/Serum Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UPLC UPLC Separation Reconstitute->UPLC MSMS MS/MS Detection UPLC->MSMS

Experimental workflow for plasma/serum analysis.
Protocol 2: Analysis of 2-Ketodoxapram in Urine (General Protocol)

This is a general protocol for the extraction of drugs from urine and would require validation for 2-Ketodoxapram.

1. Sample Preparation (Dilute-and-Shoot or Solid-Phase Extraction)

  • Option A: Dilute-and-Shoot

    • Centrifuge the urine sample to remove particulates.

    • Dilute a portion of the supernatant with the initial mobile phase.

    • Add the this compound internal standard.

    • Vortex and inject into the UPLC-MS/MS system.

  • Option B: Solid-Phase Extraction (SPE)

    • Condition a mixed-mode SPE cartridge.

    • Load the urine sample (pre-treated with buffer).

    • Wash the cartridge to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

2. UPLC-MS/MS Instrumental Conditions

  • Instrumental conditions would be similar to those for plasma/serum analysis, but may require optimization of the gradient and MRM transitions based on the urine matrix.

Protocol 3: Analysis of 2-Ketodoxapram in Hair (General Protocol)

This is a general protocol for the extraction of drugs from hair and would require validation for 2-Ketodoxapram.

1. Sample Preparation

  • Decontamination: Wash the hair sample sequentially with methanol (B129727) and/or dichloromethane (B109758) to remove external contaminants.

  • Pulverization: Finely cut or pulverize the dried hair sample.

  • Extraction:

    • Incubate the hair sample in an extraction solvent (e.g., methanol, acetonitrile, or an acidic/basic solution) overnight at an elevated temperature (e.g., 40-60°C).

    • Alternatively, perform enzymatic digestion.

  • Clean-up: Centrifuge the extract and perform a clean-up step using liquid-liquid extraction or solid-phase extraction.

  • Final Steps: Add the this compound internal standard, evaporate the solvent, and reconstitute the residue in the mobile phase.

2. UPLC-MS/MS Instrumental Conditions

  • Instrumental conditions would be similar to those for plasma/serum analysis, but will likely require a highly sensitive method due to the low concentrations typically found in hair.

cluster_hair Hair Sample Preparation cluster_final Final Steps Decontaminate Decontamination Pulverize Pulverization Decontaminate->Pulverize Extract Extraction Pulverize->Extract Cleanup Clean-up (LLE/SPE) Extract->Cleanup Add_IS Add Internal Standard Cleanup->Add_IS Evaporate Evaporation Add_IS->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Analysis Analysis Reconstitute->Analysis To UPLC-MS/MS

General workflow for hair sample analysis.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 2-Ketodoxapram in forensic toxicology casework. The provided protocols and data serve as a comprehensive guide for researchers and scientists in developing and validating robust analytical methods for various biological matrices. The use of UPLC-MS/MS with a stable isotope-labeled internal standard ensures the high sensitivity and specificity required for forensic applications. While detailed validated methods for all forensic matrices are not yet published, the principles and protocols outlined here provide a solid foundation for their development.

References

Troubleshooting & Optimization

Technical Support Center: 2-Ketodoxapram-d4 LC-MS/MS Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a 2-Ketodoxapram-d4 LC-MS/MS assay.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My quantitative results for 2-Ketodoxapram are inconsistent and inaccurate, even though I'm using a deuterated internal standard (this compound). What are the potential causes?

A1: Inaccurate or inconsistent quantitative results, despite using a deuterated internal standard, can stem from several factors. The most common issues include differential matrix effects, lack of co-elution, impurities in the internal standard, or isotopic exchange.[1]

Troubleshooting Steps:

  • Verify Co-elution: The fundamental assumption when using a stable isotope-labeled internal standard (SIL-IS) is that it behaves identically to the analyte during sample preparation and analysis.[2][3]

    • Action: Overlay the chromatograms of 2-Ketodoxapram and this compound. They should perfectly co-elute.[1]

    • If Not Co-eluting: A slight shift in retention time can occur with deuterated standards.[4] Adjust chromatographic conditions such as the mobile phase composition, gradient, or temperature to achieve co-elution.

  • Assess Matrix Effects: Even with co-elution, the analyte and internal standard can experience different degrees of ion suppression or enhancement from components in the biological matrix.

    • Action: Conduct a post-extraction addition experiment to evaluate the matrix effect. This involves comparing the response of the analyte and internal standard in a clean solution versus a post-extraction spiked matrix sample.

    • See Protocol: Experimental Protocol 2: Assessment of Matrix Effects.

  • Check Internal Standard Purity: The presence of unlabeled 2-Ketodoxapram in your this compound internal standard can lead to an overestimation of the analyte.

    • Action: Always request a certificate of analysis from your supplier to confirm the isotopic and chemical purity (ideally ≥98% and >99% respectively).

    • Action: Prepare a blank matrix sample spiked only with the internal standard at the working concentration. Analyze it and monitor the mass transition for the unlabeled 2-Ketodoxapram. The response should be less than 20% of your lower limit of quantification (LLOQ) response.

  • Investigate Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically unstable positions.

    • Action: While the labeling position on this compound is generally stable, if you suspect exchange, consult with the manufacturer about the labeling strategy. Using an internal standard with ¹³C or ¹⁵N labels can be an alternative as they do not suffer from this issue.

Q2: I'm observing low sensitivity or a poor signal-to-noise ratio for 2-Ketodoxapram. How can I improve it?

A2: Low sensitivity can be due to suboptimal instrument parameters, inefficient sample extraction and recovery, or analyte degradation.

Troubleshooting Steps:

  • Optimize Mass Spectrometer Parameters: Ensure the MS parameters are optimized for 2-Ketodoxapram.

    • Action: Perform an infusion of a 2-Ketodoxapram standard to optimize the precursor and product ions, collision energy, and other source parameters (e.g., capillary voltage, source temperature, gas flows). A validated method for 2-Ketodoxapram used a collision energy of 23 V.

    • See Table: Table 2: Optimized Mass Spectrometry Parameters for 2-Ketodoxapram Analysis.

  • Evaluate Sample Preparation: Inefficient extraction will lead to low recovery and poor sensitivity. A validated method for 2-Ketodoxapram in plasma and brain tissue demonstrated good recovery using liquid-liquid extraction (LLE) with tert-butyl methyl ether (TBME).

    • Action: Evaluate your extraction recovery. If it's low, consider optimizing the extraction solvent, pH, and mixing times. Protein precipitation is another common and straightforward method.

    • See Protocol: Experimental Protocol 1: Sample Preparation and UPLC-MS/MS Analysis.

  • Check for Analyte Stability: 2-Ketodoxapram, like its parent drug Doxapram, can be susceptible to degradation, particularly at non-optimal pH.

    • Action: Ensure proper storage of stock solutions (at or below -20°C, protected from light). It is recommended to prepare fresh working solutions for each analytical run.

    • Action: Doxapram solutions are most stable at a pH between 3.5 and 5. Degradation can occur at pH 7.5 and above. Consider the pH of your samples and mobile phase. The primary degradation pathways are likely hydrolysis and oxidation.

Q3: I'm experiencing poor peak shape (e.g., tailing, splitting, or broad peaks). What should I do?

A3: Poor peak shape is often a chromatographic issue. Potential causes include column contamination, inappropriate injection solvent, or extra-column volume.

Troubleshooting Steps:

  • Column Contamination: Buildup of matrix components on the column is a common cause of peak shape problems.

    • Action: Flush the column with a strong solvent. If the problem persists, try reversing the column (if permissible by the manufacturer) and flushing again. If neither works, the column may need to be replaced.

    • Preventative Measure: Always use an in-line filter and ensure adequate sample clean-up.

  • Injection Solvent: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.

    • Action: Reconstitute the final extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.

  • Extra-Column Effects: Excessive tubing length or poor connections can lead to peak broadening.

    • Action: Check all fittings between the injector and the detector. Ensure tubing is of the appropriate internal diameter and cut cleanly and squarely. Minimize tubing length where possible.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Logic for Inaccurate Results Start Inaccurate/Inconsistent Quantitative Results Check_Coelution Verify Co-elution of Analyte and IS Start->Check_Coelution Coelution_OK Co-elution OK? Check_Coelution->Coelution_OK Adjust_Chroma Adjust Chromatographic Conditions (Gradient, Temp) Coelution_OK->Adjust_Chroma No Assess_Matrix Assess for Differential Matrix Effects Coelution_OK->Assess_Matrix Yes Adjust_Chroma->Check_Coelution End Problem Resolved Adjust_Chroma->End Matrix_OK Matrix Effects OK? Assess_Matrix->Matrix_OK Improve_Cleanup Improve Sample Cleanup (e.g., change SPE/LLE) Matrix_OK->Improve_Cleanup No Check_Purity Check IS Purity (CoA, Spike Blank) Matrix_OK->Check_Purity Yes Improve_Cleanup->Assess_Matrix Improve_Cleanup->End Purity_OK Purity OK? Check_Purity->Purity_OK Contact_Supplier Contact IS Supplier Purity_OK->Contact_Supplier No Check_Exchange Investigate Isotopic Back-Exchange Purity_OK->Check_Exchange Yes Contact_Supplier->Check_Purity Check_Exchange->End

Caption: Troubleshooting logic for inaccurate LC-MS/MS results.

Quantitative Data Summary

The following tables summarize the performance parameters from a validated UPLC-MS/MS method for the quantification of 2-Ketodoxapram in porcine plasma and brain tissue, using 2-Ketodoxapram-d5 as the internal standard.

Table 1: Method Validation Parameters for 2-Ketodoxapram in Porcine Plasma

Validation ParameterResult
Lower Limit of Quantification (LLOQ)10 pg/mL
Calibration Curve Range10 - 10,000 pg/mL
Accuracy98.0 - 108.0%
Precision (Intra-day and Inter-day)≤ 10.9%
Recovery88.9 - 94.1%
Matrix Effect94.8 - 101.2%

Table 2: Method Validation Parameters for 2-Ketodoxapram in Porcine Brain Tissue

Validation ParameterResult
Lower Limit of Quantification (LLOQ)1 pg/sample
Calibration Curve Range1 - 1,000 pg/sample
Accuracy95.0 - 105.0%
Precision (Intra-day and Inter-day)≤ 12.1%

Experimental Protocols

Experimental Protocol 1: Sample Preparation and UPLC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of 2-Ketodoxapram in plasma.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma sample, add 50 µL of the internal standard working solution (e.g., this compound in methanol).

  • Add 25 µL of 0.1 M sodium hydroxide (B78521) to alkalize the sample.

  • Add 500 µL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of the mobile phase starting condition (e.g., 95% Solvent A, 5% Solvent B).

2. UPLC-MS/MS Conditions

  • Chromatographic Conditions

    • Column: C18 column (e.g., Waters BEH C18)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • A gradient elution should be optimized to ensure separation from matrix components and co-elution of the analyte and internal standard.

  • Mass Spectrometry Conditions (Positive ESI Mode)

    Table 3: Example Mass Spectrometry Parameters

ParameterSetting
Ionization ModePositive Electrospray (ESI+)
Capillary Voltage2.0 kV
Source Temperature150 °C
Desolvation Temperature600 °C
Cone Gas Flow150 L/h
Desolvation Gas Flow1000 L/h
Collision Energy (for 2-Ketodoxapram)~23 V
Experimental Protocol 2: Assessment of Matrix Effects

This protocol allows for the quantification of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase (or reconstitution solvent) at a known concentration (e.g., a mid-range QC).

    • Set B (Post-Extraction Spike): Extract blank biological matrix as per your procedure. Spike the final, dried extract with the analyte and internal standard at the same concentration as Set A before reconstitution.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and internal standard at the same concentration as Set A before starting the extraction procedure.

  • Analyze and Calculate:

    • Analyze all three sets by LC-MS/MS.

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • A Matrix Effect value of 100% indicates no effect. A value <100% indicates ion suppression, and >100% indicates ion enhancement. The values for the analyte and internal standard should be very similar to ensure proper correction.

Experimental Workflow Diagram

Experimental_Workflow General Workflow for 2-Ketodoxapram Analysis Start Plasma Sample Spike_IS Spike with This compound IS Start->Spike_IS LLE Perform Liquid-Liquid Extraction (LLE) Spike_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Data_Acq Data Acquisition (MRM Mode) Inject->Data_Acq Data_Proc Data Processing & Quantification Data_Acq->Data_Proc

Caption: Workflow for 2-Ketodoxapram analysis in plasma.

References

addressing matrix effects in 2-Ketodoxapram-d4 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Ketodoxapram-d4 analysis. The following sections address common issues related to matrix effects and provide detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they impact the analysis of 2-Ketodoxapram?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 2-Ketodoxapram, due to the presence of co-eluting, undetected components in the sample matrix.[1] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2][3] In the analysis of 2-Ketodoxapram, matrix effects can arise from endogenous substances in biological samples like plasma or serum, such as phospholipids (B1166683), salts, and proteins.[4] The use of a stable isotope-labeled internal standard like this compound is crucial as it co-elutes with the analyte and experiences similar matrix effects, allowing for reliable quantification.[5]

Q2: I am observing low signal intensity and poor peak shape for this compound. What are the potential causes and how can I troubleshoot this?

A2: Low signal intensity and poor peak shape are common indicators of significant matrix effects, often due to ion suppression. This can be caused by inadequate sample cleanup, leading to the co-elution of interfering substances from the biological matrix.

Troubleshooting Steps:

  • Review Sample Preparation: Ensure your sample preparation method (e.g., Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) is effectively removing matrix components. Inadequate removal of phospholipids is a common cause of ion suppression.

  • Optimize Chromatography: Adjusting the chromatographic conditions can help separate 2-Ketodoxapram from interfering matrix components. This can involve modifying the mobile phase composition, gradient profile, or using a different analytical column.

  • Check for Contamination: Contamination in the LC-MS system, including the column and ion source, can lead to poor peak shape and signal suppression. Implement a regular system cleaning and maintenance schedule.

  • Evaluate Internal Standard Performance: Ensure that the this compound internal standard is being added consistently and at the correct concentration. The ratio of the analyte to the internal standard should remain consistent even if absolute signal intensities vary.

Q3: My analytical results show high variability between sample replicates. What could be causing this inconsistency?

A3: High variability between replicates, even when using an internal standard, suggests that the matrix effect is not being consistently compensated for. This can happen if the composition of the matrix varies significantly between samples.

Troubleshooting Steps:

  • Assess Matrix Variability: If possible, evaluate the matrix effect in different lots or sources of your biological matrix. This can help determine if the variability is inherent to the samples.

  • Improve Sample Preparation Robustness: A more rigorous sample preparation method, such as Solid-Phase Extraction (SPE), may be necessary to ensure consistent removal of interfering components across all samples.

  • Dilute the Sample: Diluting the sample with a suitable solvent can reduce the concentration of matrix components, thereby minimizing their impact on ionization.

  • Optimize LC-MS/MS Parameters: Re-evaluate and optimize the mass spectrometry parameters, such as capillary voltage and source temperature, to ensure robust ionization under your specific conditions.

Q4: Which sample preparation technique is most effective at minimizing matrix effects for 2-Ketodoxapram analysis?

A4: The choice of sample preparation technique significantly impacts the reduction of matrix effects. While Protein Precipitation (PPT) is a simpler and faster method, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) generally provide cleaner extracts and better mitigation of matrix effects. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for any remaining matrix effects regardless of the chosen sample preparation method.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the performance of two common sample preparation methods for the analysis of 2-Ketodoxapram. Method A utilizes Liquid-Liquid Extraction (LLE) with a stable isotope-labeled internal standard (2-Ketodoxapram-d5), while Method B employs Protein Precipitation (PPT) with a structural analog internal standard.

Table 1: Performance Comparison of Sample Preparation Methods

ParameterMethod A: LLE with 2-Ketodoxapram-d5 ISMethod B: PPT with Propranolol IS
Analytical Technique UPLC-MS/MSLC-MS/MS
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995

Table 2: Inter-Laboratory Precision Data (%CV)

Analyte ConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method B: Intra-day Precision (%CV)Method B: Inter-day Precision (%CV)
Low Quality Control (LQC) ≤ 15%≤ 15%Not ReportedNot Reported
Medium Quality Control (MQC) ≤ 15%≤ 15%Not ReportedNot Reported
High Quality Control (HQC) ≤ 15%≤ 15%Not ReportedNot Reported

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is designed for the extraction of 2-Ketodoxapram from plasma samples using LLE, which is effective at removing many interfering matrix components.

  • Sample Preparation: To 100 µL of plasma, add 25 µL of the this compound internal standard working solution.

  • Buffering: Add 50 µL of a 0.2 M borate (B1201080) buffer (pH 9.0). Vortex for 10 seconds.

  • Extraction: Add 1 mL of tert-butyl methyl ether (TBME) and vortex for 5 minutes.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 2: Protein Precipitation (PPT) for Serum Samples

This protocol provides a rapid method for sample preparation, though it may be more susceptible to matrix effects compared to LLE or SPE.

  • Sample Preparation: To 100 µL of serum, add 200 µL of acetonitrile (B52724) containing the this compound internal standard.

  • Precipitation: Vortex the mixture to precipitate the proteins.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

Protocol 3: Generic Solid-Phase Extraction (SPE) for Plasma Samples

This protocol provides a general workflow for SPE, which typically yields the cleanest extracts. The specific sorbent and solvents should be optimized for 2-Ketodoxapram.

  • Conditioning: Condition a polymeric SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated plasma sample (e.g., diluted with buffer) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the 2-Ketodoxapram and this compound from the cartridge with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma/Serum) add_is Add this compound Internal Standard sample->add_is extraction Extraction (LLE, PPT, or SPE) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_chrom Chromatography Issues cluster_sys System Issues start Poor Analytical Performance (Low Signal, High Variability) check_sample_prep Review Sample Preparation Method start->check_sample_prep check_chromatography Optimize Chromatography start->check_chromatography check_system Inspect LC-MS System start->check_system inadequate_cleanup Inadequate Cleanup? check_sample_prep->inadequate_cleanup coelution Co-elution with Interferences? check_chromatography->coelution contamination System Contamination? check_system->contamination improve_cleanup Implement More Rigorous Method (e.g., SPE) inadequate_cleanup->improve_cleanup Yes dilute_sample Dilute Sample inadequate_cleanup->dilute_sample Yes end Improved Performance improve_cleanup->end dilute_sample->end adjust_gradient Adjust Gradient/ Mobile Phase coelution->adjust_gradient Yes change_column Try Different Column Chemistry coelution->change_column Yes adjust_gradient->end change_column->end clean_system Clean Ion Source and Column contamination->clean_system Yes clean_system->end

Caption: Troubleshooting logic for addressing matrix effects.

References

potential for deuterium exchange in 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ketodoxapram-d4

An Expert Resource for Researchers and Scientists

This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for professionals using this compound in experimental settings. The primary focus is to address the potential for deuterium (B1214612) exchange and ensure the isotopic stability of the compound throughout your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a deuterium-labeled analog of 2-Ketodoxapram, which is an active metabolite of the respiratory stimulant Doxapram (B1670896).[1] Its primary application is as a stable isotope-labeled internal standard for the accurate quantification of 2-Ketodoxapram in biological matrices, such as plasma, using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[2][3] The use of a deuterated standard is crucial for correcting variations during sample preparation and instrumental analysis, thereby enhancing analytical sensitivity and specificity.[1][2]

Q2: Where are the deuterium labels located on the this compound molecule?

A2: Based on the IUPAC name, 5,5,6,6-tetradeuterio-4-[2-(1-ethyl-5-oxo-4,4-diphenylpyrrolidin-3-yl)ethyl]morpholin-3-one, the four deuterium atoms are located on the morpholine (B109124) ring, specifically at positions 5 and 6. These are saturated carbons within the heterocyclic ring structure and are not in positions that are typically susceptible to chemical exchange under standard analytical conditions.

Caption: Chemical structure of 2-Ketodoxapram with deuterium labels (d4) highlighted in blue on the morpholine ring.

Q3: What is deuterium exchange and why is it a potential concern?

A3: Deuterium exchange, or hydrogen-deuterium exchange (HDX), is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment (e.g., from solvents), or vice-versa. For researchers using deuterated compounds as internal standards, this process, often called "back-exchange," is a significant concern. If the deuterium labels are lost, the isotopic purity of the standard is compromised, leading to inaccurate and unreliable quantitative results in sensitive analytical techniques like LC-MS/MS.

Q4: Are the deuterium labels in this specific this compound product susceptible to exchange?

A4: The deuterium labels on this compound, as positioned on the morpholine ring, are on saturated carbon atoms. These C-D bonds are chemically stable and are not considered "labile" or "exchangeable" under typical laboratory and physiological conditions (e.g., neutral or mildly acidic/basic pH, room temperature). They are not adjacent (in the alpha-position) to a carbonyl group, which is the most common site for exchange in ketones.

Q5: Under what conditions can deuterium exchange occur in ketone-containing compounds?

A5: While the labels in this product are stable, it is important for researchers to understand the general mechanism of deuterium exchange in other deuterated ketones. Hydrogens on a carbon atom immediately adjacent to a carbonyl group (α-hydrogens) are acidic and can be exchanged for deuterium. This reaction is catalyzed by either acid or base.

  • Base-catalyzed exchange: A base removes an acidic alpha-proton, forming an enolate intermediate. This intermediate can then be deuterated by a deuterium source like heavy water (D₂O).

  • Acid-catalyzed exchange: An acid protonates the carbonyl oxygen, which facilitates the formation of an enol intermediate. Tautomerization back to the keto form can incorporate a deuterium atom at the alpha-position.

cluster_legend General Mechanism for α-Deuterium Exchange A Ketone with α-Hydrogen B Enolate (Base-Catalyzed) or Enol (Acid-Catalyzed) A->B + Catalyst (D⁺ or OD⁻) C Deuterated Ketone (α-Deuterium) B->C + D₂O D Base (OH⁻) or Acid (H⁺) E Deuterium Source (D₂O)

Caption: General mechanism of deuterium exchange at the alpha-position of a carbonyl group.

Q6: What are the recommended storage and handling conditions to ensure the stability of this compound?

A6: To maintain the integrity of this compound and its parent compound, proper storage and handling are essential. Studies on doxapram hydrochloride show it is stable in solutions with a pH between 2.5 and 6.5 for at least 24 hours. Significant degradation (10-15%) can occur within 6 hours at a pH of 7.5 or higher.

Condition Recommendation Rationale
Long-Term Storage Store stock solutions at or below -20°C in tightly sealed containers.Prevents chemical degradation and solvent evaporation.
Short-Term Storage Store working solutions at 4°C for up to 7 days.Maintains stability for routine experimental use.
Bench-Top Use Keep solutions at room temperature for no longer than 24 hours.Minimizes degradation during sample preparation.
pH of Solutions Maintain pH between 2.5 and 6.5.Avoids base-catalyzed degradation of the molecule.
Light Exposure Protect from light.Doxapram and its metabolites can be light-sensitive.
Solvent Choice Use aprotic solvents (e.g., acetonitrile) for stock solutions. For aqueous solutions, use buffers within the recommended pH range.Minimizes potential for chemical reactions and degradation.

Q7: How can I analytically detect if deuterium exchange has occurred?

A7: The most effective method for detecting deuterium exchange is mass spectrometry. If back-exchange has occurred, you will observe a change in the mass-to-charge ratio (m/z) of the molecule. For this compound, you would monitor for the appearance of peaks corresponding to the d3, d2, d1, and fully unlabeled (d0) forms of the compound. In a UPLC-MS/MS analysis, this would manifest as a decrease in the signal for the d4 mass transition and the appearance of signals for the lower-mass isotopologues.

Troubleshooting Guide

Issue: I am observing a loss of deuterium signal or the appearance of unlabeled 2-Ketodoxapram peaks in my LC-MS/MS analysis.

This issue can compromise quantification. Follow these steps to diagnose the cause.

Potential Cause Explanation Troubleshooting Steps
1. Contamination The signal may be from endogenous, unlabeled 2-Ketodoxapram in control matrices or from cross-contamination in the lab.Analyze a "blank" matrix sample (without internal standard) to check for endogenous compound.Analyze a pure solvent blank to rule out system contamination.Ensure clean labware and proper pipetting techniques.
2. Chemical Degradation The molecular structure itself may be degrading due to improper solution conditions, leading to a loss of signal. This is distinct from deuterium exchange but can present as signal loss.Verify Solution pH: Measure the pH of all solvents, buffers, and final sample solutions. Ensure it is within the stable range of 2.5 - 6.5.Check Sample Age: Prepare fresh working solutions from a frozen stock solution for each analytical run to minimize degradation.Review Temperature: Confirm that samples were not exposed to high temperatures for extended periods.
3. In-Source Exchange (Mass Spectrometer) Although unlikely for these stable labels, highly energetic conditions within the mass spectrometer's ion source can sometimes promote H-D exchange.Optimize MS source conditions. Try reducing the source temperature or capillary voltage to see if the ratio of d4 to d0 signal improves.Ensure the desolvation gas flow and temperature are appropriate to minimize harsh conditions while maintaining sensitivity.
4. Isotopic Purity of Standard The issue may originate from the supplied standard itself, which may have lower than expected isotopic purity.Review the Certificate of Analysis (CoA) provided by the manufacturer for the specified isotopic purity.If possible, analyze a freshly prepared solution from a new, unopened vial of the standard to rule out contamination or degradation of the previous stock.

Experimental Protocols

Protocol 1: Workflow for Verifying Deuterium Label Stability

This protocol outlines a simple experiment to confirm the stability of the deuterium labels on this compound under your specific experimental conditions.

cluster_prep Preparation cluster_inc Incubation cluster_analysis Analysis A Prepare this compound solution in desired buffer/matrix B Divide into aliquots for each time point (T=0, T=4h, T=24h) A->B C Incubate aliquots at experimental temperature (e.g., 37°C) B->C D At each time point, take one aliquot and perform sample prep (e.g., protein precipitation) C->D E Analyze by LC-MS/MS D->E F Monitor mass transitions for d4, d3, d2, d1, and d0 species E->F G Compare peak areas. A stable label will show no increase in d0-d3 signals over time. F->G

Caption: Experimental workflow to test the isotopic stability of this compound.

Methodology:

  • Preparation: Prepare several identical solutions of this compound at a known concentration in the solvent, buffer, or biological matrix of interest (e.g., mobile phase, plasma at pH 7.4, acidic buffer at pH 4).

  • Time Points: Aliquot the solutions for analysis at different time points (e.g., 0, 4, 8, and 24 hours).

  • Incubation: Store the aliquots under your typical experimental conditions (e.g., room temperature, 37°C).

  • Analysis: At each designated time point, process and analyze one aliquot using a validated LC-MS/MS method.

  • Data Review: Carefully examine the mass spectra for each time point. For a stable compound, the isotopic distribution should remain unchanged, with the signal for the d4 ion remaining constant and no significant increase in the signals for lower-mass isotopologues.

Protocol 2: General Method for Quantification using UPLC-MS/MS

This protocol provides a typical starting point for the analysis of 2-Ketodoxapram using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. UPLC-MS/MS Parameters

Parameter Typical Condition
LC Column C18 or Phenyl-Hexyl (e.g., 2.1 x 100 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 2.0 kV
Source Temperature 150 °C
Desolvation Temp. 600 °C
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 393.4 → 214.4 (for 2-Ketodoxapram)
MRM Transition (IS) m/z 397.4 → 214.4 (for this compound) or m/z 398.4 → 219.3 (for -d5)

References

Technical Support Center: Optimizing Mass Spectrometry for 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the mass spectrometry analysis of 2-Ketodoxapram-d4.

Frequently Asked Questions (FAQs)

Q1: What are the optimal mass spectrometry parameters for this compound?

A1: The optimal parameters for this compound are expected to be very similar to its deuterated analog, 2-Ketodoxapram-d5. Key parameters are summarized in the table below. It is always recommended to perform a compound-specific optimization.

Q2: I am observing a poor signal for this compound. What are the possible causes?

A2: Low signal intensity for a deuterated internal standard can be due to several factors including incorrect concentration, degradation of the standard, inefficient ionization, or the instrument not being properly tuned.[1] Additionally, matrix effects from co-eluting components in the sample can suppress the ionization of the deuterated standard.[2]

Q3: My calibration curve is non-linear at higher concentrations. What could be the issue?

A3: Non-linearity at higher concentrations when using a deuterated internal standard can be caused by ion source saturation or "cross-talk" between the analyte and the internal standard.[3] Isotopic interference, where naturally occurring isotopes of your analyte contribute to the signal of your deuterated internal standard, can also be a cause, especially with a lower degree of deuteration.[3][4]

Q4: I am seeing a shift in retention time between my analyte (2-Ketodoxapram) and the deuterated internal standard (this compound). Is this normal?

A4: A slight retention time shift between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect". Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift is generally acceptable, a large or variable shift can affect quantification.

Q5: How can I be sure of the isotopic purity of my this compound standard?

A5: The isotopic purity of a deuterated standard is crucial for accurate quantification. Low purity, meaning a significant amount of unlabeled analyte is present, can lead to an overestimation of the analyte in your samples. The isotopic purity is typically provided on the certificate of analysis. You can experimentally verify it using high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Signal
Potential Cause Troubleshooting Step
Incorrect Concentration Verify the concentration of your working solution.
Standard Degradation Check the storage conditions and expiration date. Prepare a fresh stock solution from a new vial if necessary.
Inefficient Ionization Optimize the ionization source parameters, such as capillary voltage and source temperature, for this compound.
Instrument Not Tuned Perform instrument tuning and calibration according to the manufacturer's recommendations.
Matrix Effects Dilute the sample to reduce the concentration of matrix components. Optimize the chromatographic method to separate the internal standard from interfering matrix components.
Issue 2: Inaccurate or Biased Quantification Results
Potential Cause Troubleshooting Step
Incorrect Purity Assessment Verify the isotopic and chemical purity of the this compound standard.
Presence of Unlabeled Analyte Analyze the internal standard solution by itself to check for the presence of the unlabeled 2-Ketodoxapram.
Deuterium (B1214612) Exchange Ensure the deuterium labels are on stable positions of the molecule. Avoid harsh acidic or basic conditions during sample preparation if the labels are labile.
Isotopic Interference If possible, use a higher mass-labeled standard. Some mass spectrometry software allows for mathematical correction of isotopic contributions.

Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the analysis of this compound, based on data for the closely related 2-Ketodoxapram-d5.

Parameter Value
Compound This compound
Molecular Formula C₂₄H₂₄D₄N₂O₃
Molecular Weight 396.5 g/mol
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ (m/z) 397.4
Product Ion (m/z) 214.3
Collision Energy 23 V
Cone Voltage 44 V
Capillary Voltage 2.0 kV
Source Temperature 150 °C
Desolvation Temperature 600 °C

Note: The precursor ion m/z for this compound is calculated based on its molecular formula and is expected to be different from the d5 version. The product ion is likely the same if fragmentation occurs away from the deuterated sites. These parameters should be optimized for your specific instrument and experimental conditions.

Experimental Protocols

Detailed Methodology for UPLC-MS/MS Analysis

This protocol is adapted from a method for the simultaneous quantification of Doxapram and 2-Ketodoxapram.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of the plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 200 µL of the internal standard working solution (this compound in acetonitrile).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a clean autosampler vial.

    • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm)

    • Column Temperature: 40 °C

    • Mobile Phase A: Water with 5% Acetonitrile and 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.5 mL/min

    • Gradient:

      • Initial: 95% A / 5% B for 0.5 min

      • Ramp to 5% A / 95% B until 3.5 min

      • Return to 95% A / 5% B until 4.0 min

      • Column wash at 5% A / 95% B until 5.0 min

      • Return to initial conditions until 5.5 min and hold until the end of the 6-min run

  • Mass Spectrometric Detection:

    • System: Triple quadrupole mass spectrometer

    • Ionization: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transition for this compound: m/z 397.4 → 214.3 (to be optimized)

Visualizations

metabolic_pathway Doxapram Doxapram Metabolism Metabolism in Liver (Hydroxylation) Doxapram->Metabolism Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram

Caption: Metabolic pathway of Doxapram to its active metabolite, 2-Ketodoxapram.

troubleshooting_workflow start Start: Poor MS Signal for This compound check_concentration Verify IS Concentration start->check_concentration check_instrument Check Instrument Tuning & Calibration check_concentration->check_instrument Concentration OK optimize_source Optimize Source Parameters check_instrument->optimize_source Instrument OK check_chromatography Review Chromatography optimize_source->check_chromatography Parameters Optimized evaluate_matrix Evaluate for Matrix Effects check_chromatography->evaluate_matrix Co-elution OK check_purity Verify Standard Purity evaluate_matrix->check_purity Matrix Effects Mitigated solution Signal Improved check_purity->solution Purity Confirmed

Caption: Troubleshooting workflow for low signal intensity of this compound.

References

resolving co-eluting peaks with 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Ketodoxapram-d4. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using this internal standard in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterated form of 2-Ketodoxapram, which is an active metabolite of the respiratory stimulant doxapram.[1] Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3][4] Using a SIL-IS is considered the "gold standard" as it co-elutes with the non-labeled analyte, has nearly identical chemical and physical properties, and experiences similar ionization effects, which effectively compensates for matrix effects and variability during sample processing.[5]

Q2: Why is co-elution of this compound with its non-labeled counterpart, 2-Ketodoxapram, desirable?

A2: In LC-MS/MS analysis, the co-elution of a stable isotope-labeled internal standard with the analyte is crucial for accurate quantification. Because the two compounds behave almost identically during sample extraction, chromatography, and ionization, the ratio of their signals remains constant even if there are variations in the experimental conditions, such as matrix-induced ion suppression or enhancement. This ensures high accuracy and precision in the measurement of the analyte's concentration.

Q3: Can this compound be used as an internal standard for Doxapram?

A3: While this compound is the ideal internal standard for the metabolite 2-Ketodoxapram, for the parent drug Doxapram, Doxapram-d5 is the more appropriate internal standard. An ideal internal standard should be as structurally and chemically similar to the analyte as possible.

Q4: How can I confirm if a distorted peak in my chromatogram is due to co-elution?

A4: If you are using a mass spectrometer, you can assess peak purity by examining the mass spectrum across the chromatographic peak. A change in the mass spectrum from the leading edge to the tailing edge of the peak is a strong indicator of co-elution. With a Diode Array Detector (DAD), a non-homogenous peak purity analysis across the peak suggests the presence of multiple components. A shouldered or asymmetrical peak shape can also be a visual cue for co-elution.

Troubleshooting Guide: Resolving Co-eluting Peaks

While co-elution of this compound with its analyte is intended, you may encounter situations where it co-elutes with other compounds in your sample, or where resolution from other components is insufficient. This guide provides strategies to address these issues.

Scenario 1: this compound is co-eluting with an interfering compound (not the analyte).

Question: I have identified a co-eluting peak with this compound that is not its non-labeled analog and is causing interference. How can I resolve this?

Answer: Resolving this type of co-elution involves modifying the chromatographic conditions to improve separation. Here are several strategies you can employ, starting with the simplest adjustments:

  • Modify the Mobile Phase Gradient: A shallower gradient can often increase the separation between closely eluting peaks. Experiment with reducing the rate of change in the organic solvent concentration around the elution time of this compound.

  • Change the Organic Modifier: Switching the organic solvent in your mobile phase (e.g., from acetonitrile (B52724) to methanol (B129727) or vice versa) can alter the selectivity of the separation and may resolve the co-eluting peaks.

  • Adjust the Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention times and selectivity. Ensure the pH is at least 2 units away from the pKa of the interfering compound, if known.

  • Alter the Column Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of the analyte-stationary phase interactions. Try adjusting the temperature in 5°C increments to see if it improves resolution.

  • Reduce the Flow Rate: A lower flow rate can lead to better column efficiency and improved resolution, though it will increase the analysis time.

If the above adjustments are insufficient, you may need to consider more significant changes to your method:

  • Change the Stationary Phase: The chemistry of the stationary phase is a powerful tool for altering selectivity. If you are using a standard C18 column, consider a column with a different chemistry, such as a phenyl-hexyl or pentafluorophenyl (PFP) phase, which can offer different interactions (e.g., pi-pi interactions) and may resolve the co-elution.

  • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles (as in UPLC) increases the number of theoretical plates, leading to sharper peaks and better resolution.

Scenario 2: Poor peak shape or suspected isotopic interference.

Question: The peak for this compound is broad or shows shouldering. Could this be an issue with the internal standard itself?

Answer: While it's possible there is an issue with the standard, it's more likely that the peak shape is affected by chromatographic conditions or co-elution with a closely related impurity.

  • Check for System Issues: A broad or shouldered peak could indicate issues with the HPLC/UPLC system, such as a partially blocked column frit or a void in the column packing.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur, especially for early eluting peaks. Whenever possible, dissolve your sample in the initial mobile phase.

  • Isotopic Interference: While less common, it's possible that there could be isotopic interference if not adequately resolved by the mass spectrometer. Ensure your mass spectrometer settings (e.g., resolution) are appropriate for the analysis.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Quantification of 2-Ketodoxapram using this compound

This protocol is a representative method for the analysis of 2-Ketodoxapram in a biological matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add 25 µL of the internal standard working solution containing this compound.

  • Add 50 µL of a 0.2 M borate (B1201080) buffer (pH 9.0).

  • Vortex for 10 seconds.

  • Add 1 mL of tert-butyl methyl ether (TBME) for extraction.

  • Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UPLC-MS/MS Conditions

  • UPLC System: A validated ultra-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.

  • MRM Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.4

    • This compound: m/z 398.4 → 219.3

Data Presentation

The following table summarizes typical performance characteristics of a validated UPLC-MS/MS method for 2-Ketodoxapram using 2-Ketodoxapram-d5 as an internal standard, which are expected to be similar for this compound.

ParameterPerformance
Analytical TechniqueUPLC-MS/MS
Internal Standard2-Ketodoxapram-d5
MatrixPorcine Plasma
Lower Limit of Quantification (LLOQ)10 pg/mL
Upper Limit of Quantification (ULOQ)2500 ng/mL
Linearity (r²)>0.99
Intra-day Precision (%CV)≤ 15%
Inter-day Precision (%CV)≤ 15%
AccuracyWithin ± 15% of nominal concentration

Data adapted from a study using 2-Ketodoxapram-d5.

Visualizations

TroubleshootingWorkflow Troubleshooting Co-elution with this compound start Distorted or Co-eluting Peak with this compound confirm_coelution Confirm Co-elution (MS or DAD Peak Purity) start->confirm_coelution is_it_analyte Is the co-eluting peak the intended analyte? confirm_coelution->is_it_analyte modify_gradient Modify Gradient (shallower) is_it_analyte->modify_gradient No ok Co-elution is Desired for Quantification is_it_analyte->ok Yes change_organic Change Organic Modifier (e.g., ACN to MeOH) modify_gradient->change_organic Not Resolved resolved Peaks Resolved modify_gradient->resolved Resolved adjust_ph Adjust Mobile Phase pH change_organic->adjust_ph Not Resolved change_organic->resolved Resolved change_temp Change Column Temperature adjust_ph->change_temp Not Resolved adjust_ph->resolved Resolved reduce_flow Reduce Flow Rate change_temp->reduce_flow Not Resolved change_temp->resolved Resolved change_column Change Stationary Phase (e.g., Phenyl-hexyl, PFP) reduce_flow->change_column Not Resolved reduce_flow->resolved Resolved change_column->resolved Resolved not_resolved Issue Persists: Consider Advanced Techniques or Further Method Development change_column->not_resolved Not Resolved

Caption: A workflow for troubleshooting co-eluting peaks with this compound.

ExperimentalWorkflow UPLC-MS/MS Quantification Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is add_buffer Add Borate Buffer (pH 9.0) add_is->add_buffer lle Liquid-Liquid Extraction with TBME add_buffer->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject analyze Data Acquisition and Analysis inject->analyze

Caption: Experimental workflow for sample preparation and analysis.

References

Technical Support Center: Managing Ion Suppression with 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Ketodoxapram-d4 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. Our aim is to help you identify, understand, and mitigate ion suppression to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using this compound?

A1: Ion suppression is a matrix effect that frequently occurs in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of a target analyte, in this case, this compound, due to the presence of co-eluting compounds from the biological matrix. This suppression leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of your analytical method. Since this compound serves as an internal standard to quantify the native analyte, any suppression of its signal can lead to inaccurate calculations and unreliable results.

Q2: I'm using a stable isotope-labeled internal standard (SIL-IS) like this compound. Shouldn't that automatically correct for ion suppression?

A2: Yes, a SIL-IS like this compound is the "gold standard" for compensating for matrix effects, including ion suppression. Because this compound is chemically and structurally almost identical to the unlabeled analyte, it will co-elute and experience the same degree of ion suppression. This maintains a consistent analyte-to-internal standard response ratio, which allows for accurate quantification. However, if the ion suppression is severe enough to reduce the signal of both the analyte and the internal standard to a level near or below the lower limit of quantitation (LLOQ), then the underlying cause of the suppression must be addressed to ensure data quality.

Q3: What are the most common sources of ion suppression when analyzing this compound in biological samples?

A3: The most prevalent sources of ion suppression in bioanalysis originate from the sample matrix itself. Key culprits include:

  • Phospholipids: These are highly abundant in plasma and serum and are a primary cause of ion suppression, particularly in positive electrospray ionization (+ESI) mode.

  • Salts and Buffers: Non-volatile salts from buffers or sample collection tubes can accumulate and precipitate in the mass spectrometer's ion source, leading to reduced efficiency.

  • Endogenous Compounds: Other small molecules, lipids, and peptides naturally present in the biological matrix can compete for ionization with your analyte and internal standard.

Q4: How can I determine if the this compound signal is being suppressed in my experiment?

A4: A post-column infusion experiment is a definitive way to identify and pinpoint the retention times at which ion suppression is occurring. This technique involves introducing a constant flow of this compound into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dip in the stable baseline signal of this compound indicates the elution of matrix components that are causing ion suppression.

Troubleshooting Guides

If you are encountering a weak, inconsistent, or unexpectedly low signal for this compound, consult the following troubleshooting guides.

Issue 1: Low Signal Intensity or Poor Peak Shape

A diminished or misshapen peak for this compound can be the first sign of significant ion suppression.

start Low or Inconsistent This compound Signal check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_chromatography Evaluate Chromatography start->check_chromatography check_ms Assess Mass Spectrometer Performance start->check_ms is_prep_ok Is Sample Prep Consistent and Accurate? check_sample_prep->is_prep_ok is_chrom_ok Is Peak Shape Good and Retention Time Stable? check_chromatography->is_chrom_ok is_ms_ok Is MS Sensitivity and Calibration OK? check_ms->is_ms_ok is_prep_ok->check_chromatography Yes fix_prep Optimize Sample Prep: - Improve Pipetting Technique - Use Automated Liquid Handler - Verify IS Concentration is_prep_ok->fix_prep No is_chrom_ok->check_ms Yes fix_chrom Optimize Chromatography: - Change Gradient - Use Different Column - Check for Contamination is_chrom_ok->fix_chrom No fix_ms Optimize MS Parameters: - Clean Ion Source - Recalibrate Instrument - Adjust Source Parameters is_ms_ok->fix_ms No post_column_infusion Perform Post-Column Infusion Experiment is_ms_ok->post_column_infusion Yes end_ok Problem Resolved fix_prep->end_ok fix_chrom->end_ok fix_ms->end_ok is_suppression_present Is Ion Suppression Observed? post_column_infusion->is_suppression_present is_suppression_present->end_ok No end_suppression Address Ion Suppression: - Enhance Sample Cleanup (SPE) - Adjust Chromatography to Avoid Co-elution is_suppression_present->end_suppression Yes end_suppression->end_ok

Troubleshooting workflow for low or inconsistent signal.

Issue 2: High Variability in Results

Inconsistent and highly variable results, even with a SIL-IS, can point to differential matrix effects or other underlying issues.

start High Variability in Results check_prep_consistency Verify Sample Preparation Consistency start->check_prep_consistency is_prep_consistent Is Sample Prep Protocol Followed Exactly? check_prep_consistency->is_prep_consistent check_is_addition Confirm Internal Standard Addition and Concentration is_is_ok Is IS Concentration Correct and Stable? check_is_addition->is_is_ok check_system_suitability Perform System Suitability Test is_system_stable Is System Performance Stable (Peak Area, RT)? check_system_suitability->is_system_stable is_prep_consistent->check_is_addition Yes fix_prep Reinforce Protocol Adherence: - Standardize Pipetting - Ensure Consistent Timing is_prep_consistent->fix_prep No is_is_ok->check_system_suitability Yes fix_is Prepare Fresh IS Working Solutions is_is_ok->fix_is No fix_system Troubleshoot LC-MS System: - Check for Leaks - Prime Pump - Clean Source is_system_stable->fix_system No investigate_differential_me Investigate Differential Matrix Effects is_system_stable->investigate_differential_me Yes end_ok Problem Resolved fix_prep->end_ok fix_is->end_ok fix_system->end_ok do_coelution_check Check Analyte/IS Co-elution investigate_differential_me->do_coelution_check end_differential_me Address Differential Effects: - Improve Sample Cleanup (SPE) - Modify Chromatography do_coelution_check->end_differential_me end_differential_me->end_ok

Troubleshooting workflow for high variability in results.

Quantitative Data Summary

The following tables summarize the performance of a validated UPLC-MS/MS method for the quantification of 2-Ketodoxapram using 2-Ketodoxapram-d5 as the internal standard in porcine plasma and brain tissue. This data can serve as a benchmark for your own experimental results.

Table 1: Method Validation Parameters for 2-Ketodoxapram in Porcine Plasma

Validation ParameterResult
Lower Limit of Quantification (LLOQ)10 pg/mL
Calibration Curve Range10 - 10,000 pg/mL
Accuracy (at LLOQ, LQC, MQC, HQC)98.0 - 108.0%
Precision (Intra-day and Inter-day)≤ 10.9%
Recovery (at LQC, MQC, HQC)88.9 - 94.1%
Matrix Effect (at LQC, HQC)94.8 - 101.2%

Table 2: Method Validation Parameters for 2-Ketodoxapram in Porcine Brain Tissue

Validation ParameterResult
Lower Limit of Quantification (LLOQ)1 pg/sample
Calibration Curve Range1 - 1,000 pg/sample
Accuracy (at LLOQ, LQC, MQC, HQC)95.0 - 105.0%
Precision (Intra-day and Inter-day)≤ 12.1%

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol allows for the visualization of ion suppression or enhancement throughout the chromatographic run.

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the signal of this compound.

Materials:

  • Syringe pump

  • Tee-piece connector

  • Standard solution of this compound in mobile phase

  • Blank extracted matrix samples

Methodology:

  • Setup: Connect the LC column outlet to one inlet of a tee-piece. Connect a syringe pump delivering a constant, low flow rate (e.g., 10 µL/min) of a this compound standard solution to the second inlet of the tee. The third outlet of the tee is connected to the mass spectrometer's ion source.

  • Equilibration: Begin the flow from the LC and the syringe pump. Allow the system to equilibrate until a stable baseline signal for the this compound mass transition is observed.

  • Injection: Inject a blank, extracted matrix sample (e.g., a protein-precipitated plasma sample from a control subject) onto the LC column and begin your standard chromatographic gradient.

  • Analysis: Monitor the signal for the infused this compound. A consistent, stable signal indicates no ion suppression. A significant drop in the signal indicates that components eluting from the column at that specific retention time are causing ion suppression.

lc_pump LC Pump (Mobile Phase) injector Injector (Blank Matrix) lc_pump->injector column Analytical Column injector->column tee column->tee syringe_pump Syringe Pump (this compound) syringe_pump->tee ms Mass Spectrometer tee->ms

Post-column infusion experimental setup.

Protocol 2: Liquid-Liquid Extraction (LLE) for Sample Preparation

This is a robust method for extracting 2-Ketodoxapram from plasma or brain homogenate, minimizing matrix effects.

Objective: To isolate 2-Ketodoxapram and this compound from biological matrices while removing proteins and many interfering substances.

Materials:

  • Plasma or brain homogenate samples

  • This compound internal standard working solution

  • 0.2 M Borate (B1201080) buffer (pH 9)

  • tert-Butyl methyl ether (TBME)

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solvent (initial mobile phase)

Methodology:

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or brain homogenate.

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution to all samples, calibrators, and quality controls (except for the blank matrix).

  • Buffering: Add 100 µL of 0.2 M borate buffer (pH 9) to each sample.

  • Extraction: Add 2 mL of TBME to each tube. Cap and vortex for 10 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the samples at 3000 x g for 10 minutes at 15°C.

  • Supernatant Transfer: Carefully transfer the upper organic layer (TBME) to a clean tube. For low concentration assays, a larger volume (e.g., 1.5 mL) can be transferred to increase sensitivity.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in an appropriate volume (e.g., 100 µL for low concentration assays, 500 µL for high concentration assays) of the initial mobile phase.

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

start Start: 100 µL Sample add_is Add 25 µL This compound IS start->add_is add_buffer Add 100 µL Borate Buffer (pH 9) add_is->add_buffer add_tbme Add 2 mL TBME add_buffer->add_tbme vortex Vortex 10 min add_tbme->vortex centrifuge Centrifuge 3000 x g, 10 min vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (Nitrogen, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject start Start: Pre-treated Sample condition 1. Condition Sorbent (e.g., Methanol) start->condition equilibrate 2. Equilibrate Sorbent (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., 5% Methanol) load->wash elute 5. Elute Analyte + IS (e.g., Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Technical Support Center: 2-Ketodoxapram-d4 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the analysis of 2-Ketodoxapram-d4.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 2-Ketodoxapram, which is an active metabolite of the respiratory stimulant Doxapram. Its primary use is as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 2-Ketodoxapram in biological samples like plasma and brain tissue. The use of a SIL-IS helps to correct for variability during sample preparation and analysis, leading to more accurate and reproducible results.

Q2: What are the most common sources of interference or "contaminants" in this compound analysis?

A2: Contaminants and interferences in this compound analysis can arise from several sources:

  • Isotopic Impurities in the Internal Standard: The this compound standard may contain a small percentage of the unlabeled analyte (2-Ketodoxapram), which can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.

  • Isotopic Exchange: Deuterium (B1214612) atoms on the internal standard can be replaced by hydrogen atoms from the solvent or sample matrix, a phenomenon known as back-exchange. This can alter the mass-to-charge ratio of the internal standard and affect quantification.

  • Chemical Degradation: 2-Ketodoxapram can degrade due to factors like pH, temperature, and light exposure.[1] Degradation products can potentially interfere with the analysis. The primary degradation pathways are likely hydrolysis and oxidation.[1]

  • Matrix Effects: Components of the biological matrix (e.g., phospholipids, salts) can suppress or enhance the ionization of the analyte and internal standard in the mass spectrometer, leading to inaccurate results.[2]

  • Co-eluting Substances: Other molecules from the sample or from contamination during sample preparation can have the same retention time as 2-Ketodoxapram or its internal standard, causing interference.

Q3: My deuterated internal standard and the analyte have slightly different retention times. Is this normal and how can I address it?

A3: Yes, a slight difference in retention times between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect".[3] This can sometimes be observed in chromatography. While often minor, a significant separation can be problematic if the two compounds experience different matrix effects at their respective elution times. To address this, ensure your chromatographic method is optimized for good peak shape and resolution. If the separation is significant, it is crucial to evaluate for differential matrix effects.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of 2-Ketodoxapram using this compound as an internal standard.

Issue 1: High Background Signal for the Unlabeled Analyte in Blank Samples
  • Potential Cause 1: Contamination of the Internal Standard. The this compound internal standard may contain the unlabeled 2-Ketodoxapram as an impurity.

    • Troubleshooting Step: Prepare a sample containing only the internal standard in a clean solvent and analyze it. The response for the unlabeled analyte should be minimal, ideally less than 5% of the response at the Lower Limit of Quantification (LLOQ). If it is higher, consider sourcing a new batch of the internal standard with higher isotopic purity.

  • Potential Cause 2: Carryover from Previous Injections. Residual analyte from a high-concentration sample may be carried over to subsequent injections.

    • Troubleshooting Step: Inject a series of blank solvent injections after a high-concentration sample to assess for carryover. If observed, optimize the autosampler wash procedure and/or the chromatographic gradient to ensure complete elution of the analyte.

Issue 2: Inconsistent or Poor Reproducibility of Results
  • Potential Cause 1: Instability of 2-Ketodoxapram. The analyte or internal standard may be degrading in the prepared samples. Doxapram and its analogs are known to be sensitive to pH, with optimal stability between pH 2.5 and 6.5.[1] Degradation can occur at pH 7.5 and above.

    • Troubleshooting Step: Evaluate the pH of your sample preparations and mobile phases. Ensure that samples are processed and analyzed within their established stability window. Protect samples from light and elevated temperatures.

  • Potential Cause 2: Differential Matrix Effects. The analyte and internal standard may be experiencing different levels of ion suppression or enhancement from the sample matrix.

    • Troubleshooting Step: Perform a matrix effect evaluation by comparing the analyte response in a neat solution versus a post-extraction spiked matrix sample. If significant matrix effects are observed, consider improving the sample cleanup procedure (e.g., using solid-phase extraction instead of protein precipitation) or adjusting the chromatography to separate the analyte from the interfering matrix components.

  • Potential Cause 3: Isotopic Exchange. The deuterium labels on the internal standard may be exchanging with protons from the solvent.

    • Troubleshooting Step: This is more likely if the deuterium atoms are in labile positions. Ensure that the deuteration on your standard is on stable positions (e.g., on a carbon atom not adjacent to a heteroatom). Avoid prolonged exposure to strongly acidic or basic conditions.

Experimental Protocols

Below are representative experimental protocols for the analysis of 2-Ketodoxapram. These should be optimized for your specific instrumentation and application.

Protocol 1: Sample Preparation using Protein Precipitation
  • To 100 µL of the plasma sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters
ParameterSetting
LC System UPLC System
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 2-Ketodoxapram: m/z 393.2 → 214.1this compound: m/z 398.2 → 219.1
Source Temperature 150°C
Desolvation Temp. 500°C

Note: The specific MRM transitions and collision energies should be optimized for your instrument.

Data Presentation

The following table summarizes hypothetical data from a matrix effect experiment to illustrate the identification of differential effects.

Sample SetAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
Neat Solution 1,200,0001,500,0000.80
Post-Extraction Spike 900,0001,400,0000.64
Matrix Effect (%) 75%93%-

In this example, the analyte experiences more significant ion suppression (25%) than the internal standard (7%), which could lead to an underestimation of the analyte concentration.

Visualizations

Doxapram's Mechanism of Respiratory Stimulation

doxapram_mechanism Doxapram Doxapram Carotid_Bodies Peripheral Carotid Chemoreceptors Doxapram->Carotid_Bodies Stimulates Potassium_Channels Inhibition of Potassium Channels Carotid_Bodies->Potassium_Channels Acts on Respiratory_Center Respiratory Center in Brainstem Potassium_Channels->Respiratory_Center Signals to Respiratory_Rate Increased Respiratory Rate and Tidal Volume Respiratory_Center->Respiratory_Rate Increases

Caption: Conceptual diagram of Doxapram's respiratory stimulation pathway.

Troubleshooting Workflow for Inconsistent Results

troubleshooting_workflow Start Inconsistent Results Observed Check_Stability Evaluate Analyte/IS Stability (pH, Temp, Light) Start->Check_Stability Degradation_Found Degradation Confirmed? Check_Stability->Degradation_Found Optimize_Conditions Optimize Sample Handling and Storage Conditions Degradation_Found->Optimize_Conditions Yes Check_Matrix_Effects Assess Matrix Effects Degradation_Found->Check_Matrix_Effects No End Consistent Results Achieved Optimize_Conditions->End Matrix_Effects_Found Significant Matrix Effects Found? Check_Matrix_Effects->Matrix_Effects_Found Improve_Cleanup Improve Sample Cleanup (e.g., SPE) Matrix_Effects_Found->Improve_Cleanup Yes Check_Isotopic_Exchange Investigate Isotopic Exchange Matrix_Effects_Found->Check_Isotopic_Exchange No Improve_Cleanup->End Exchange_Suspected Exchange Suspected? Check_Isotopic_Exchange->Exchange_Suspected Use_Stable_IS Confirm IS Label Stability/ Source New Standard Exchange_Suspected->Use_Stable_IS Yes Exchange_Suspected->End No Use_Stable_IS->End

Caption: A logical workflow for troubleshooting inconsistent analytical results.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using 2-Ketodoxapram-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of doxapram (B1670896) and its primary active metabolite, 2-ketodoxapram, is crucial for pharmacokinetic and pharmacodynamic studies. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[1] A critical component of a robust LC-MS/MS method is the use of a suitable internal standard (IS) to correct for variability during sample preparation and analysis.[2] This guide provides a detailed comparison of analytical methods for doxapram and 2-ketodoxapram, with a focus on the validation of methods employing the stable isotope-labeled internal standard, 2-Ketodoxapram-d5.

Stable isotope-labeled internal standards, such as 2-Ketodoxapram-d5, are considered the gold standard in quantitative bioanalysis.[3][4] They are chemically identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] This mimicry allows for effective compensation for matrix effects and variations in sample processing, leading to high accuracy and precision. In contrast, structural analogs, while also used, may not perfectly mirror the analyte's behavior, potentially leading to less accurate results.

Quantitative Performance Comparison

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key performance parameters include the lower limit of quantification (LLOQ), linearity, precision, and accuracy. The following tables summarize the performance characteristics of two representative analytical methods for the quantification of 2-ketodoxapram: one using 2-Ketodoxapram-d5 as the internal standard and another using a structural analog, propranolol (B1214883).

Table 1: Method Performance and Key Parameters

ParameterMethod A (with 2-Ketodoxapram-d5)Method B (with Propranolol)
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5Propranolol
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995

Data sourced from Kraft et al., 2022 and Flint et al., 2017.

Table 2: Inter-Laboratory Precision and Accuracy Data

AnalyteConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method A: Accuracy (%)Method B: Intra-day Precision (%CV)Method B: Inter-day Precision (%CV)Method B: Accuracy (%)
2-KetodoxapramLow Quality Control≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%
2-KetodoxapramMedium Quality Control≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%
2-KetodoxapramHigh Quality Control≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%

Data reflects typical acceptance criteria for bioanalytical method validation.

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing analytical methods. Below are protocols for two common sample preparation techniques used in the analysis of doxapram and 2-ketodoxapram.

Method A: UPLC-MS/MS with 2-Ketodoxapram-d5 IS (Liquid-Liquid Extraction)

This method is characterized by its high sensitivity and the use of a stable isotope-labeled internal standard.

  • Sample Preparation:

    • To 100 µL of plasma, add the 2-Ketodoxapram-d5 internal standard solution.

    • Add 50 µL of a 1 M borate (B1201080) buffer (pH 9).

    • Perform liquid-liquid extraction with 2 mL of tert-butyl methyl ether (TBME) by vortexing for 10 minutes, followed by centrifugation.

    • Freeze the aqueous layer at -80°C and transfer the organic phase to a new tube.

    • Evaporate the organic phase to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the mobile phase eluent.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC)

    • Column: C18 column (e.g., Waters BEH C18 UPLC)

    • Column Temperature: 40 °C

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive ion electrospray ionization (ESI)

    • MRM Transitions:

      • Doxapram: m/z 379.5 → 292.3

      • Doxapram-d5: m/z 384.5 → 297.3

      • 2-Ketodoxapram: m/z 393.4 → 214.4

      • 2-Ketodoxapram-d5: m/z 398.4 → 219.3

Method B: LC-MS/MS with Propranolol IS (Protein Precipitation)

This method utilizes a structural analog internal standard and a simpler sample preparation technique.

  • Sample Preparation:

    • Aliquot 50 µL of plasma or serum sample into a microcentrifuge tube.

    • Add 200 µL of the internal standard working solution (e.g., propranolol in acetonitrile).

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic and Mass Spectrometric Conditions:

    • Similar to Method A, utilizing a C18 column and a triple quadrupole mass spectrometer with positive ion ESI. The specific gradient, flow rate, and MRM transitions for doxapram, 2-ketodoxapram, and propranolol would be optimized for the specific instrumentation.

Visualizing the Workflow and Metabolic Pathway

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the metabolic conversion of doxapram.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (2-Ketodoxapram-d5) plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection uplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the quantification of doxapram and 2-ketodoxapram.

G Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Metabolism (Liver)

Caption: Simplified metabolic pathway of Doxapram to its active metabolite.

References

A Comparative Guide to Internal Standards for the Bioanalysis of 2-Ketodoxapram: The Gold Standard vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise quantification of drug metabolites is paramount for understanding pharmacokinetics and ensuring patient safety. For the respiratory stimulant Doxapram, accurate measurement of its active metabolite, 2-Ketodoxapram, is critical. The gold standard for such bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy heavily relies on the use of an appropriate internal standard (IS).[1]

This guide provides an objective comparison of deuterated internal standards for 2-Ketodoxapram, with a focus on the widely used 2-Ketodoxapram-d5, and contrasts its performance with that of structural analog internal standards. This analysis is supported by experimental data from validated bioanalytical methods to aid researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

The Role and Superiority of Stable Isotope-Labeled Internal Standards

An ideal internal standard co-elutes with the analyte and exhibits similar behavior during sample preparation and ionization, thereby compensating for variations in sample extraction, injection volume, and instrument response.[2][3] Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavier isotope (e.g., deuterium (B1214612), ¹³C, ¹⁵N), are considered the "gold standard" for quantitative LC-MS analysis.[4][5] Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they effectively account for matrix effects and other sources of analytical variability.

Performance Under Scrutiny: 2-Ketodoxapram-d5 vs. a Structural Analog

The selection of an internal standard profoundly impacts the performance of a bioanalytical method. Key metrics include the lower limit of quantification (LLOQ), accuracy, and precision. Below is a summary of performance data from a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method using 2-Ketodoxapram-d5, compared to a method using a structural analog, Propranolol.

Table 1: Comparison of Method Performance with Different Internal Standards

ParameterMethod AMethod B
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5 Propranolol
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995

The data clearly indicates that the method employing 2-Ketodoxapram-d5 achieves a significantly lower LLOQ (10 pg/mL) compared to the method using Propranolol (20 ng/mL), demonstrating superior sensitivity.

Table 2: Inter-Laboratory Precision and Accuracy Data

Analyte ConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method A: Intra-day Accuracy (%Bias)Method A: Inter-day Accuracy (%Bias)
Low Quality Control ≤ 6.7%≤ 8.8%-5.7% to 4.8%-3.3% to 2.2%
Medium Quality Control ≤ 4.8%≤ 6.8%-2.2% to 2.5%-1.1% to 1.8%

The method utilizing 2-Ketodoxapram-d5 demonstrates excellent precision and accuracy, with coefficients of variation (%CV) and percentage bias well within the accepted limits of regulatory guidelines.

The Metabolic Context: From Doxapram to 2-Ketodoxapram

Understanding the metabolic pathway of Doxapram is crucial for interpreting pharmacokinetic data. Doxapram is metabolized in the liver to its primary active metabolite, 2-Ketodoxapram. This metabolic conversion is a key aspect of the drug's overall pharmacological effect.

Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Hepatic Metabolism

Metabolic conversion of Doxapram.

Experimental Protocols: A Closer Look

The robustness of a bioanalytical method is underpinned by a well-defined experimental protocol. The following sections detail the methodologies for sample preparation and analysis using a SIL internal standard.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated method for the simultaneous quantification of Doxapram and 2-Ketodoxapram in porcine plasma and brain tissue using 2-Ketodoxapram-d5 as an internal standard.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or brain homogenate.

  • Internal Standard Addition: Add 25 µL of the 2-Ketodoxapram-d5 internal standard working solution to all samples except for the blank matrix.

  • Buffering: Add 100 µL of 0.2 M borate (B1201080) buffer (pH 9) to each sample.

  • Extraction: Add 2 mL of tert-butyl methyl ether (TBME), cap the tubes, and vortex for 10 minutes.

  • Phase Separation: Centrifuge the samples at 10,000 x g for 10 minutes.

  • Freezing: Place the samples in a -80°C freezer for at least 30 minutes to freeze the aqueous layer.

  • Supernatant Transfer: Decant the organic (upper) layer into a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.

UPLC-MS/MS Analysis

The following parameters are based on a validated method for the quantification of 2-Ketodoxapram.

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer.

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Ionization: Heated electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • 2-Ketodoxapram: m/z 393.4 → 214.3

    • 2-Ketodoxapram-d5: m/z 398.4 → 219.3

Experimental Workflow Visualization

The analytical process involves several key stages, from sample collection to data analysis. The use of a SIL internal standard is integral to this workflow, ensuring data integrity at each step.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Spike Spike with 2-Ketodoxapram-d5 (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evap Evaporate & Reconstitute Extract->Evap UPLC UPLC Separation Evap->UPLC MS MS/MS Detection (MRM) UPLC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

Workflow for quantification using a SIL internal standard.

Conclusion

The experimental data overwhelmingly supports the use of 2-Ketodoxapram-d5 as the internal standard of choice for the bioanalysis of 2-Ketodoxapram. Its nature as a stable isotope-labeled analog ensures it closely mimics the behavior of the analyte, leading to superior accuracy, precision, and sensitivity compared to structural analog internal standards. While structural analogs may present a lower-cost alternative, they may not adequately compensate for analyte-specific matrix effects, potentially compromising data quality. For researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative data for pharmacokinetic and other critical studies, 2-Ketodoxapram-d5 is the demonstrably superior option.

References

Navigating Bioanalytical Method Cross-Validation: A Comparative Guide for Doxapram and 2-Ketodoxapram Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the quantification of the respiratory stimulant doxapram (B1670896) and its active metabolite, 2-ketodoxapram (B1195026), with a focus on the cross-validation of methods employing the stable isotope-labeled internal standard, 2-Ketodoxapram-d4, against alternative approaches.

The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods, particularly for liquid chromatography-mass spectrometry (LC-MS) based assays.[1] An ideal internal standard should mimic the analyte's physicochemical properties, co-elute with it, and not be naturally present in the biological matrix under investigation.[1] For the analysis of doxapram and its primary metabolite, 2-ketodoxapram, several internal standards have been successfully utilized, broadly categorized as stable isotope-labeled (SIL) standards and structural analogs.

This guide will delve into the experimental protocols and performance data of methods using this compound (or its close surrogate, 2-Ketodoxapram-d5) and compare them with methods employing other internal standards, such as deuterated parent drug analogs (Doxapram-d5) and structural analogs (e.g., propranolol (B1214883), urapidil (B1196414) hydrochloride).[1][2][3]

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled internal standards, such as this compound/d5 and Doxapram-d5, are widely considered the gold standard for quantitative bioanalysis by LC-MS. Being chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatographic separation, and ionization. This close similarity allows them to effectively compensate for variations in sample preparation and matrix effects, leading to high accuracy and precision.

The mass difference between the SIL-IS and the analyte allows for their distinct detection by the mass spectrometer, ensuring that the IS does not interfere with the analyte's signal.

Comparative Performance of Internal Standards

The selection of an internal standard significantly influences the performance of a bioanalytical method. Key parameters for evaluation include accuracy, precision, linearity, and the lower limit of quantification (LLOQ).

Internal Standard TypeAnalyte(s)MatrixAccuracy (% Bias)Precision (% RSD)LLOQReference
2-Ketodoxapram-d5 & Doxapram-d5 Doxapram, 2-KetodoxapramPorcine PlasmaWithin ± 15%≤ 15%10 pg/mL
2-Ketodoxapram-d5 & Doxapram-d5 Doxapram, 2-KetodoxapramPorcine Brain TissueWithin ± 15%≤ 15%1 pg/sample
Propranolol Doxapram, 2-KetodoxapramHuman Serum-0.7 to 5.6%2.1 to 6.9%20 ng/mL
Urapidil Hydrochloride DoxapramRabbit PlasmaNot explicitly stated< 9%2 ng/mL

Table 1: Comparison of Bioanalytical Method Performance with Different Internal Standards. This table summarizes the reported accuracy, precision, and lower limit of quantification for various methods used to analyze doxapram and 2-ketodoxapram with different internal standards.

As evidenced in Table 1, methods employing stable isotope-labeled internal standards like 2-Ketodoxapram-d5 and Doxapram-d5 achieve remarkably low limits of quantification (10 pg/mL in plasma), demonstrating their superior sensitivity. While methods using structural analogs like propranolol and urapidil hydrochloride also provide acceptable accuracy and precision, their LLOQs are generally higher.

Experimental Protocols: A Closer Look

The successful implementation of a bioanalytical method relies on a well-defined experimental protocol. Below are detailed methodologies for key experiments cited in this guide.

Method 1: Simultaneous Quantification of Doxapram and 2-Ketodoxapram using 2-Ketodoxapram-d5 and Doxapram-d5

This method, adapted from a study on porcine plasma and brain tissue, exemplifies the use of stable isotope-labeled internal standards for both the parent drug and its metabolite.

Sample Preparation:

  • To 100 µL of plasma or brain tissue homogenate, add 10 µL of the internal standard working solution containing both 2-Ketodoxapram-d5 and Doxapram-d5.

  • Add 50 µL of a 0.5 M boric acid buffer (pH 9.0).

  • Perform liquid-liquid extraction with 500 µL of tert-butyl methyl ether (TBME) by vortexing for 10 minutes.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Chromatographic Column: C18 column (e.g., Waters BEH C18 UPLC).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing formic acid.

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) on a triple-quadrupole mass spectrometer.

  • MRM Transitions:

    • Doxapram: m/z 379.5 → 292.3

    • Doxapram-d5: m/z 384.5 → 297.3

    • 2-Ketodoxapram: m/z 393.4 → 214.4

    • 2-Ketodoxapram-d5: m/z 398.4 → 219.3

Method 2: Simultaneous Determination of Doxapram and Keto-Doxapram using Propranolol as an Internal Standard

This method, developed for human serum, utilizes a structural analog as the internal standard.

Sample Preparation:

  • To serum samples, add the internal standard, propranolol.

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS.

LC-MS/MS Conditions:

  • Ionization: Positive ion electrospray ionization (ESI).

  • Detection: Analysis using a triple-quadrupole mass spectrometer.

Visualizing the Workflow: From Sample to Data

The following diagrams illustrate the key steps in the experimental workflows for bioanalytical method validation and sample analysis.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard (e.g., this compound) Sample->Add_IS Extraction Extraction (Protein Precipitation or LLE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for a bioanalytical method.

Cross_Validation_Logic Method_A Reference Method (e.g., with this compound) Analysis_A Analyze with Method A Method_A->Analysis_A Method_B Comparator Method (e.g., with Propranolol) Analysis_B Analyze with Method B Method_B->Analysis_B Spiked_Samples Spiked QC Samples (Low, Mid, High) Spiked_Samples->Analysis_A Incurred_Samples Incurred Study Samples Incurred_Samples->Analysis_A Incurred_Samples->Analysis_B Comparison Compare Results (Statistical Analysis) Analysis_A->Comparison Analysis_B->Comparison Conclusion Determine Method Equivalency Comparison->Conclusion Spiked_samples Spiked_samples Spiked_samples->Analysis_B

Caption: Logical flow of a cross-validation study.

Conclusion: Making an Informed Decision

The cross-validation of bioanalytical methods is a critical step to ensure data consistency and reliability, especially when different methods are used within or across studies. While structural analogs can provide acceptable performance, the data strongly supports the use of stable isotope-labeled internal standards, such as this compound, as the superior choice for the bioanalysis of doxapram and its metabolites. Their ability to accurately correct for experimental variability leads to higher sensitivity, precision, and overall data quality, which is essential for regulatory submissions and the successful advancement of drug development programs. This guide provides the necessary comparative data and experimental insights to aid researchers in selecting and validating the most appropriate bioanalytical method for their specific needs.

References

inter-laboratory comparison of doxapram analysis using 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Comparison Guide to Doxapram (B1670896) Analysis Using a Deuterated Internal Standard

This guide provides a comprehensive overview of the analytical methodologies for the quantification of doxapram, a respiratory stimulant, with a focus on the use of a deuterated internal standard, 2-Ketodoxapram-d5. While the specific request mentioned 2-Ketodoxapram-d4, 2-Ketodoxapram-d5 is a chemically equivalent stable isotope-labeled standard for which detailed analytical methods and performance data are published. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to ensure accurate and reproducible results in bioanalytical studies.

Introduction to Doxapram Analysis

Doxapram is a central and peripheral nervous system stimulant used to treat respiratory depression.[1][2] Accurate quantification of doxapram and its primary active metabolite, 2-Ketodoxapram, is essential for pharmacokinetic studies and therapeutic drug monitoring.[1] The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard (SIL-IS), such as 2-Ketodoxapram-d5, is critical for correcting variations in sample preparation and instrument response, thereby ensuring the highest accuracy and precision.[1]

Comparative Analytical Performance

An inter-laboratory comparison assesses the reproducibility and reliability of an analytical method across different laboratories. While a formal multi-laboratory study using a single protocol for this compound was not identified, this guide simulates a comparison by presenting performance data from two distinct, validated LC-MS/MS methods. Method A utilizes a deuterated internal standard (2-Ketodoxapram-d5), representing the best practice, while Method B uses a structural analog internal standard (Propranolol) for comparison.

Table 1: Comparison of Method Performance Parameters

ParameterMethod A (with SIL-IS)Method B (with Analog IS)
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5Propranolol
Biological Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995
Data sourced from publicly available application notes and studies.

Table 2: Inter-Laboratory Precision & Accuracy Data (%CV and %Bias)

Analyte ConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method B: Intra-day Precision (%CV)Method B: Inter-day Precision (%CV)
Low QC < 5%< 6%< 8%< 9%
Mid QC < 4%< 5%< 7%< 8%
High QC < 3%< 4%< 6%< 7%
This table presents representative precision data expected from methods utilizing a SIL-IS versus a structural analog IS, demonstrating the superior consistency of the former.

Experimental Protocols

A detailed protocol for a robust UPLC-MS/MS method for the simultaneous quantification of doxapram and 2-Ketodoxapram is provided below. This method employs a deuterated internal standard, ensuring high accuracy.

Materials and Reagents
  • Doxapram Hydrochloride

  • 2-Ketodoxapram

  • 2-Ketodoxapram-d5 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Control Plasma

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL 2-Ketodoxapram-d5 in acetonitrile).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.

LC-MS/MS Instrumental Conditions
  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1mm x 50mm, 1.7µm).

  • Mobile Phase: Gradient elution with Acetonitrile and 0.1% Formic Acid in Water.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MS Parameters:

    • Capillary Voltage: 2.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 600 °C

    • Cone Gas Flow: 150 L/h

    • Desolvation Gas Flow: 1000 L/h

  • MRM Transitions:

    • Doxapram: m/z 379.5 → 292.3

    • 2-Ketodoxapram: m/z 393.4 → 214.4

    • 2-Ketodoxapram-d5 (IS): m/z 398.4 → 219.3

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the biological pathway of doxapram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add IS Solution (200 µL 2-Ketodoxapram-d5 in Acetonitrile) p1->p2 p3 Vortex (1 min) p2->p3 p4 Centrifuge (14,000 x g, 10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject Supernatant (5 µL) p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4 d1 Peak Integration a4->d1 d2 Concentration Calculation (Analyte/IS Ratio) d1->d2 d3 Report Results d2->d3

Caption: Workflow for Doxapram quantification in plasma.

signaling_pathway Doxapram Doxapram Chemoreceptors Peripheral Chemoreceptors (Carotid Bodies) Doxapram->Chemoreceptors Stimulates K_Channels Potassium (K+) Channels Chemoreceptors->K_Channels Inhibits Depolarization Cell Depolarization & Increased Intracellular Ca2+ Chemoreceptors->Depolarization Leads to Brainstem Respiratory Centers (Medulla Oblongata) Chemoreceptors->Brainstem Sends Afferent Signal to Neural_Signal Afferent Neural Signal Response Increased Respiration Rate & Tidal Volume Brainstem->Response Stimulates

Caption: Doxapram's mechanism of respiratory stimulation.

Conclusion

The presented data underscores the importance of using stable isotope-labeled internal standards, such as 2-Ketodoxapram-d5, for the bioanalysis of doxapram. Methods employing these standards demonstrate superior precision and sensitivity compared to those using structural analogs. The detailed UPLC-MS/MS protocol provides a robust framework for laboratories to establish a validated, high-performance assay. Adherence to such standardized methods is crucial for ensuring data comparability and reliability in an inter-laboratory setting, ultimately supporting clinical and research outcomes.

References

A Comparative Guide to the Quantification of 2-Ketodoxapram-d4: Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of analytes is paramount. This guide provides an objective comparison of the analytical performance for the quantification of 2-Ketodoxapram, the active metabolite of the respiratory stimulant doxapram (B1670896), with a focus on methods utilizing its deuterated stable isotope-labeled internal standard, 2-Ketodoxapram-d4 (often referred to as d5 in the literature). The use of such an internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variations in sample preparation and instrument response.[1]

Quantitative Performance Comparison

The selection of an appropriate analytical method and internal standard significantly influences the accuracy and precision of quantification. The following table summarizes the performance characteristics of validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for the quantification of 2-Ketodoxapram.

ParameterMethod A (Kraft et al., 2022)Method B (Suzuki et al., 2017)
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5Propranolol
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99Not explicitly stated, but calibration curves were linear
Intra-day Precision (%CV) ≤ 10.9%Met acceptance criteria
Inter-day Precision (%CV) ≤ 10.9%Met acceptance criteria
Accuracy 98.0 - 108.0%Met acceptance criteria

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. The following are representative protocols for the quantification of 2-Ketodoxapram using UPLC-MS/MS.

Method A: UPLC-MS/MS with 2-Ketodoxapram-d5 Internal Standard

This method is characterized by its high sensitivity and the use of a stable isotope-labeled internal standard.[2]

Sample Preparation (Liquid-Liquid Extraction): [3]

  • To 50 µL of a plasma sample, add 50 µL of the internal standard working solution (2-Ketodoxapram-d5 in methanol).

  • Add 25 µL of 0.1 M sodium hydroxide.

  • Add 500 µL of tert-butyl methyl ether (TBME) as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions: [4]

  • System: Waters ACQUITY UPLC® I-class system.

  • Column: Acquity UPLC® BEH C18 column (1.7 µm, 2.1 × 50 mm).

  • Column Temperature: 40 °C.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Waters Xevo TQ-S tandem mass spectrometer.

  • Ionization: Positive ion electrospray ionization (ESI).

  • Monitored Transitions:

    • 2-Ketodoxapram: m/z 393.4 → 214.3[4]

    • 2-Ketodoxapram-d5: m/z 398.4 → 219.3

Method B: LC-MS/MS with a Structural Analog Internal Standard

This method utilizes a structural analog, propranolol, as the internal standard and employs a protein precipitation sample preparation technique.

Sample Preparation (Protein Precipitation):

  • Doxapram, keto-doxapram, and the internal standard (propranolol) are extracted from human serum by protein precipitation.

  • The resulting supernatant is then filtered.

Chromatographic and Mass Spectrometric Conditions:

  • System: Liquid Chromatography (LC) system.

  • Mass Spectrometer: Triple-quadrupole mass spectrometer.

  • Ionization: Electrospray ionization in positive ion mode.

  • The specific chromatographic conditions and mass transitions were not detailed in the abstract.

Visualizing the Analytical Workflow

The following diagram illustrates a typical experimental workflow for the quantification of 2-Ketodoxapram in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction (LLE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_MSMS UPLC-MS/MS Analysis Reconstitution->UPLC_MSMS Quantification Quantification (Peak Area Ratio) UPLC_MSMS->Quantification Results Results (Accuracy & Precision) Quantification->Results

Caption: Experimental workflow for 2-Ketodoxapram analysis.

The metabolic pathway of doxapram is a key consideration in its pharmacological activity.

Metabolic_Pathway Doxapram Doxapram Metabolism Hepatic Metabolism Doxapram->Metabolism Oxidation Ketodoxapram 2-Ketodoxapram (Active Metabolite) Metabolism->Ketodoxapram

Caption: Metabolic conversion of Doxapram.

References

A Comparative Guide to the Bioanalytical Quantification of 2-Ketodoxapram Using its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and drug metabolism studies, the precise and reliable quantification of analytes in biological matrices is paramount. For the respiratory stimulant doxapram (B1670896), and its primary active metabolite, 2-ketodoxapram (B1195026), liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalysis.[1] A crucial element for ensuring the accuracy and precision of these methods is the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides a comparative overview of the linearity and range of calibration curves for the quantification of 2-ketodoxapram, with a focus on the use of its deuterated internal standard, 2-Ketodoxapram-d5 (B12406340). While the specific request was for 2-Ketodoxapram-d4, publicly available data predominantly refers to 2-Ketodoxapram-d5, which serves the same function as a SIL-IS.

The use of a SIL-IS like 2-Ketodoxapram-d5 is considered best practice in quantitative bioanalysis as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for matrix effects and variability in sample processing.[1] This approach significantly enhances the robustness and reliability of the analytical method.

Quantitative Performance Comparison

The following table summarizes the performance characteristics of a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of 2-ketodoxapram using 2-Ketodoxapram-d5 as an internal standard. For comparative purposes, data for an alternative method using a structural analog as an internal standard is also presented.

ParameterMethod A (with 2-Ketodoxapram-d5 IS)Method B (with Propranolol IS)
Analytical Technique UPLC-MS/MSLC-MS/MS
Matrix Porcine PlasmaHuman Serum
Linearity (r²) >0.99>0.995
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL

Data compiled from a comparative guide on 2-Ketodoxapram-d5.[1]

A separate study developing and validating a UPLC-MS/MS assay for the simultaneous measurement of doxapram and 2-ketodoxapram reported excellent linearity for all calibration ranges, with correlation coefficients (r²) of ≥ 0.998.[2] This method established a lower limit of quantification (LLOQ) of 10 pg/mL for plasma and 1 pg/sample for brain tissue, demonstrating high sensitivity.[2] Another validated assay showed linearity over a range of 0.05 - 5.00 mg/L for keto-doxapram.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of bioanalytical assays. Below are the key steps for the UPLC-MS/MS quantification of 2-ketodoxapram using 2-Ketodoxapram-d5 as an internal standard.

Method A: UPLC-MS/MS with 2-Ketodoxapram-d5 Internal Standard

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the 2-Ketodoxapram-d5 internal standard solution.

    • Add 50 µL of a 1 M borate (B1201080) buffer (pH 9).

    • Add 2 mL of tert-butyl methyl ether (TBME), vortex for 10 minutes, and then centrifuge.

    • Freeze the aqueous layer at -80°C and transfer the organic phase to a new tube.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase eluent.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC) system.

    • Column: A suitable C18 column is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing formic acid, is commonly employed.

    • Flow Rate: Optimized for the specific column and separation.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive ion electrospray ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The mass-to-charge transitions monitored for 2-ketodoxapram are m/z 393.4 > 214.3, and for 2-ketodoxapram-d5 are m/z 398.4 > 219.3.

    • Key Parameters: Capillary Voltage: 2.0 kV, Source Temperature: 150 °C, Desolvation Temperature: 600 °C, Cone Gas Flow: 150 L/h, Desolvation Gas Flow: 1000 L/h.

Visualizing the Experimental Workflow

To illustrate the logical flow of the bioanalytical process for generating a calibration curve, the following diagram is provided.

G cluster_prep Standard & Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation stock Prepare Analyte & IS Stock Solutions working Create Working Solutions (Calibration & QC) stock->working Dilution spike Spike Blank Matrix with Working Solutions working->spike Fortification extract Perform Sample Extraction (e.g., LLE or PPT) spike->extract Purification inject Inject into UPLC-MS/MS System extract->inject acquire Acquire Data (MRM Mode) inject->acquire integrate Integrate Peak Areas (Analyte & IS) acquire->integrate ratio Calculate Peak Area Ratios integrate->ratio curve Construct Calibration Curve (Ratio vs. Concentration) ratio->curve regress Perform Linear Regression (Determine Linearity & Range) curve->regress

Bioanalytical Workflow for Calibration Curve Generation.

References

Performance Comparison of Analytical Methods for 2-Ketodoxapram

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of analytical methods for the quantification of 2-Ketodoxapram (B1195026), a primary active metabolite of the respiratory stimulant Doxapram, is crucial for researchers in drug development and related fields. This guide provides a detailed overview of a highly sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method utilizing a deuterated internal standard, 2-Ketodoxapram-d5, and compares it with an alternative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

The selection of an appropriate analytical method is critical for the accurate quantification of 2-Ketodoxapram in biological matrices. The two methods presented here differ in their sensitivity and choice of internal standard, which can significantly impact the reliability of the results.

ParameterMethod A: UPLC-MS/MS with 2-Ketodoxapram-d5 ISMethod B: LC-MS/MS with Propranolol IS
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5 (Stable Isotope-Labeled)Propranolol (Structural Analog)
Matrix Porcine Plasma and Brain TissueHuman Serum
Lower Limit of Quantification (LLOQ) Plasma: 10 pg/mLBrain Tissue: 1 pg/sample20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995

Note: The data for Method A refers to the quantification of 2-Ketodoxapram using 2-Ketodoxapram-d5 as an internal standard. The initial query mentioned 2-Ketodoxapram-d4; for the purpose of this guide, 2-Ketodoxapram-d5 is considered functionally equivalent as a stable isotope-labeled internal standard.

Experimental Protocols

A detailed experimental protocol for the highly sensitive UPLC-MS/MS method (Method A) is provided below. This method is characterized by its high sensitivity and the use of a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis.[1]

Method A: UPLC-MS/MS with 2-Ketodoxapram-d5 Internal Standard

1. Sample Preparation (Liquid-Liquid Extraction) [2]

  • To 100 µL of plasma, add the 2-Ketodoxapram-d5 internal standard solution.

  • Add 50 µL of a 1 M borate (B1201080) buffer (pH 9).

  • Add 2 mL of tert-butyl methyl ether (TBME), vortex for 10 minutes, and then centrifuge.

  • Freeze the aqueous layer at -80°C and transfer the organic phase.

  • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase eluent.

2. UPLC-MS/MS System [2]

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Detection: The mass spectrometer is operated in positive ion electrospray ionization (ESI) mode. The mass transition for 2-ketodoxapram is m/z 393.4 to 214.4, and for 2-ketodoxapram-d5, it is m/z 398.4 to 219.3.[3]

Method B: LC-MS/MS with Propranolol Internal Standard

This method utilizes a structural analog as an internal standard and a simpler protein precipitation for sample preparation.[2]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of serum, add 200 µL of acetonitrile containing the internal standard (Propranolol).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the quantification of 2-Ketodoxapram and the metabolic pathway of Doxapram.

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add 2-Ketodoxapram-d5 IS plasma->add_is add_buffer Add Borate Buffer (pH 9) add_is->add_buffer add_tbme Add TBME, Vortex & Centrifuge add_buffer->add_tbme freeze Freeze Aqueous Layer (-80°C) add_tbme->freeze transfer Transfer Organic Phase freeze->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject separation Chromatographic Separation (C18) inject->separation detection MS/MS Detection (ESI+) separation->detection quantification Quantification detection->quantification

Caption: Workflow for 2-Ketodoxapram quantification using UPLC-MS/MS.

Doxapram Doxapram Ketodoxapram 2-Ketodoxapram (Active Metabolite) Doxapram->Ketodoxapram Metabolism in Liver

Caption: Metabolic pathway of Doxapram to 2-Ketodoxapram.

References

A Comparative Analysis of Internal Standards for Doxapram Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of doxapram (B1670896) in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of commonly used internal standards for doxapram, supported by experimental data and detailed methodologies.

The ideal internal standard should mimic the physicochemical properties of the analyte, co-elute with it, and not be naturally present in the biological matrix being analyzed. For doxapram analysis, internal standards can be broadly categorized into two main types: stable isotope-labeled (SIL) standards and structural analogs.

The Gold Standard: Stable Isotope-Labeled (SIL) Internal Standards

SIL internal standards, particularly deuterated analogs of doxapram, are widely considered the "gold standard" for quantitative bioanalysis.[1] These compounds are chemically identical to doxapram but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). This subtle mass difference allows for their distinct detection by the mass spectrometer while ensuring they behave almost identically to the analyte during sample extraction, chromatography, and ionization. This co-elution and similar ionization response effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to higher accuracy and precision. The most commonly used SIL internal standards for doxapram are Doxapram-d5 and 2-Ketodoxapram-d5 , the deuterated form of doxapram's active metabolite.[1][2]

The Practical Alternative: Structural Analog Internal Standards

Structural analog internal standards are compounds that are chemically similar to the analyte but not isotopically labeled. For doxapram analysis, urapidil (B1196414) hydrochloride and propranolol (B1214883) have been successfully employed as internal standards.[1] While generally more cost-effective and readily available than SIL standards, their physicochemical properties may not perfectly match those of doxapram. This potential mismatch can lead to differences in extraction efficiency, chromatographic retention, and ionization response, which may not fully compensate for analytical variability. Therefore, thorough validation is crucial to ensure the reliability of a method using a structural analog as an internal standard.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters include linearity, precision, accuracy, recovery, and the lower limit of quantification (LLOQ). The following table summarizes the performance data for different internal standards used in the quantification of doxapram, collated from various studies. It is important to note that a direct head-to-head comparison of all standards under identical experimental conditions is not available in the literature.

Internal StandardAnalyte(s)MatrixLinearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Recovery (%)LLOQReference
Doxapram-d5 & 2-Ketodoxapram-d5 Doxapram & 2-KetodoxapramPorcine Plasma & Brain Tissue>0.99≤ 8.8%≤ 6.8%Not explicitly stated, but method met FDA/EMA guidelines10 pg/mL (plasma)[3]
Urapidil Hydrochloride Doxapram HydrochlorideRabbit PlasmaLinear over 2-1000 ng/mL< 9%< 9%83.7 - 91.5%2 ng/mL
Propranolol Doxapram & 2-KetodoxapramHuman SerumLinear over 20-5000 ng/mL≤ 4.1%≤ 7.1%Not explicitly stated, but method met acceptance criteria20 ng/mL

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. The following are representative experimental protocols for the quantification of doxapram using the different types of internal standards.

Method 1: Using Stable Isotope-Labeled Internal Standards (Doxapram-d5 & 2-Ketodoxapram-d5)

This method is characterized by its high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.

Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or brain tissue homogenate, add 10 µL of the working internal standard solution (containing Doxapram-d5 and 2-Ketodoxapram-d5).

  • Add 50 µL of 0.5 M boric acid buffer (pH 9.0).

  • Perform liquid-liquid extraction with 500 µL of tert-butyl methyl ether (TBME) by vortexing for 10 minutes.

  • Centrifuge at 16,100 x g for 5 minutes.

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile (B52724)

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method 2: Using a Structural Analog Internal Standard (Urapidil Hydrochloride)

This method offers a simpler sample preparation procedure.

Sample Preparation (Protein Precipitation):

  • To a plasma sample, add the internal standard solution (urapidil hydrochloride).

  • Precipitate proteins by adding 10% trichloroacetic acid in methanol (B129727) (w/v).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: Zorbax SB-C18

  • Mobile Phase: A gradient of acetonitrile and water

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Method 3: Using a Structural Analog Internal Standard (Propranolol)

This method also utilizes a straightforward protein precipitation for sample cleanup.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human serum, add 200 µL of acetonitrile containing the internal standard (propranolol).

  • Vortex to mix and precipitate proteins.

  • Centrifuge the mixture.

  • Inject a portion of the supernatant directly into the LC-MS/MS system.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile

  • Ionization: Positive electrospray ionization (ESI+)

  • Detection: Multiple Reaction Monitoring (MRM)

Experimental Workflow Diagram

The following diagram illustrates a general experimental workflow for the comparative analysis of different internal standards for doxapram quantification.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation & Comparison Sample Biological Sample (Plasma, Serum, etc.) Spike_SIL Spike with SIL IS (Doxapram-d5 / 2-Ketodoxapram-d5) Sample->Spike_SIL Set 1 Spike_Analog Spike with Structural Analog IS (Urapidil HCl / Propranolol) Sample->Spike_Analog Set 2 Extraction_LLE Liquid-Liquid Extraction Spike_SIL->Extraction_LLE Extraction_PP Protein Precipitation Spike_Analog->Extraction_PP LC_MS LC-MS/MS Analysis Extraction_LLE->LC_MS Extraction_PP->LC_MS Data_Acquisition Data Acquisition LC_MS->Data_Acquisition Linearity Linearity Data_Acquisition->Linearity Precision Precision Data_Acquisition->Precision Accuracy Accuracy Data_Acquisition->Accuracy Recovery Recovery Data_Acquisition->Recovery LLOQ LLOQ Data_Acquisition->LLOQ Comparison Comparative Analysis Linearity->Comparison Precision->Comparison Accuracy->Comparison Recovery->Comparison LLOQ->Comparison

Caption: Workflow for comparative validation of internal standards.

Conclusion

References

Performance Evaluation of Deuterated 2-Ketodoxapram in Clinical Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Internal Standards for the Quantification of 2-Ketodoxapram (B1195026) in Clinical and Preclinical Studies.

This guide provides a detailed evaluation of the performance of deuterated 2-Ketodoxapram, specifically 2-Ketodoxapram-d5, as an internal standard in bioanalytical methods for clinical research. While the initial query specified 2-Ketodoxapram-d4, the available scientific literature predominantly refers to 2-Ketodoxapram-d5 for this application. Therefore, this guide will focus on the well-documented performance of 2-Ketodoxapram-d5.

The accurate quantification of doxapram (B1670896) and its primary active metabolite, 2-ketodoxapram, is crucial for pharmacokinetic and pharmacodynamic studies.[1] The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which necessitates the use of a suitable internal standard to ensure accuracy and precision by correcting for variability in sample preparation and instrument response.[1][2]

This guide compares the performance of 2-Ketodoxapram-d5 with alternative internal standards, supported by experimental data from published, validated bioanalytical methods.

Executive Summary

2-Ketodoxapram-d5 is an exceptional internal standard for the precise and accurate quantification of 2-ketodoxapram in various biological matrices, including plasma and brain tissue.[3] As a stable isotope-labeled (SIL) internal standard, it is chemically identical to the analyte, which ensures it behaves similarly during sample extraction, chromatography, and ionization.[4] This co-elution and identical ionization behavior effectively compensates for matrix effects and variations in sample processing, leading to reliable and high-quality data for pharmacokinetic studies. Alternative internal standards, such as structural analogs like propranolol (B1214883), are also used, but the data indicates that SIL standards like 2-Ketodoxapram-d5 provide superior performance, particularly in terms of sensitivity.

Quantitative Performance Comparison

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key performance parameters include accuracy, precision, and the lower limit of quantification (LLOQ). The following tables summarize the performance characteristics of analytical methods using 2-Ketodoxapram-d5 versus a structural analog internal standard.

Table 1: Method Performance and Key Parameters

ParameterMethod AMethod B
Analytical Technique UPLC-MS/MSLC-MS/MS
Internal Standard (IS) 2-Ketodoxapram-d5 Propranolol
Matrix Porcine PlasmaHuman Serum
Lower Limit of Quantification (LLOQ) 10 pg/mL20 ng/mL
Upper Limit of Quantification (ULOQ) 2500 ng/mL5000 ng/mL
Linearity (r²) >0.99>0.995
Data collated from multiple sources.

Table 2: Inter-Laboratory Precision and Accuracy Data

Analyte ConcentrationMethod A: Intra-day Precision (%CV)Method A: Inter-day Precision (%CV)Method A: Accuracy (%)Method B: Intra-day Precision (%CV)Method B: Inter-day Precision (%CV)Method B: Accuracy (%)
Low Quality Control (LQC) ≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%
Medium Quality Control (MQC) ≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%
High Quality Control (HQC) ≤ 15%≤ 15%Within ± 15%< 10%< 10%Within ± 15%
Data represents typical acceptance criteria for validated bioanalytical methods as reported in the literature.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the context in which 2-Ketodoxapram-d5 is utilized, the following diagrams illustrate the metabolic pathway of Doxapram and a typical experimental workflow for sample analysis.

Doxapram Doxapram Metabolism Hepatic Metabolism (Oxidation) Doxapram->Metabolism KetoDox 2-Ketodoxapram (Active Metabolite) Metabolism->KetoDox

Metabolic pathway of Doxapram.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (2-Ketodoxapram-d5) Sample->Add_IS Extraction Liquid-Liquid or Protein Precipitation Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon UPLC UPLC Separation Evap_Recon->UPLC MSMS MS/MS Detection UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Bioanalytical workflow for 2-Ketodoxapram.

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative protocols for the quantification of 2-ketodoxapram using either a SIL internal standard or a structural analog.

Method A: UPLC-MS/MS with 2-Ketodoxapram-d5 Internal Standard

This method is characterized by its high sensitivity and the use of a stable isotope-labeled internal standard.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma, add the 2-Ketodoxapram-d5 internal standard solution.

    • Add 50 µL of a 1 M borate (B1201080) buffer (pH 9).

    • Perform liquid-liquid extraction with 2 mL of tert-butyl methyl ether (TBME) by vortexing for 10 minutes, followed by centrifugation.

    • Freeze the aqueous layer at -80°C and transfer the organic phase.

    • Evaporate the organic phase to dryness under a nitrogen stream.

    • Reconstitute the residue in 100 µL of the mobile phase eluent.

  • Chromatographic Conditions:

    • System: Ultra-Performance Liquid Chromatography (UPLC).

    • Column: Acquity UPLC® BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: Gradient elution with water containing 0.1% formic acid and acetonitrile (B52724) containing 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • System: Triple quadrupole mass spectrometer.

    • Ionization: Positive ion electrospray ionization (ESI).

    • MRM Transitions:

      • 2-Ketodoxapram: m/z 393.4 → 214.4.

      • 2-Ketodoxapram-d5: m/z 398.4 → 219.3.

Method B: LC-MS/MS with Propranolol Internal Standard

This method utilizes a structural analog as the internal standard and a simpler protein precipitation for sample preparation.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of serum, add 200 µL of acetonitrile containing the internal standard (Propranolol).

    • Vortex to mix and precipitate proteins.

    • Centrifuge the mixture.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions:

    • Specific conditions for LC separation and MS/MS detection would be optimized for propranolol and 2-ketodoxapram, but would generally follow the principles of the UPLC-MS/MS method described above.

Conclusion

The use of the stable isotope-labeled internal standard, 2-Ketodoxapram-d5, provides a robust, sensitive, and reliable method for the quantification of 2-ketodoxapram in clinical and preclinical studies. Its performance, particularly in achieving a low LLOQ, makes it highly suitable for pharmacokinetic studies where low concentrations of the metabolite are expected. While methods using structural analogs are available, the use of a deuterated internal standard like 2-Ketodoxapram-d5 is considered the gold standard in bioanalysis, ensuring the highest accuracy and precision.

References

A Researcher's Guide to Assessing the Isotopic Purity of 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug metabolism, pharmacokinetics, and clinical diagnostics, the use of deuterated internal standards is fundamental to achieving accurate and reliable quantitative results. 2-Ketodoxapram-d4, a deuterated analog of a primary metabolite of the respiratory stimulant doxapram (B1670896), serves as a critical internal standard in bioanalytical assays. Its isotopic purity directly impacts the precision and accuracy of these measurements. This guide provides a comprehensive comparison of this compound with its common alternatives and details the experimental protocols for assessing its isotopic purity.

Comparison of Deuterated Internal Standards for Doxapram Analysis

The selection of an appropriate internal standard is a critical step in bioanalytical method development. For the analysis of doxapram and its metabolites, several deuterated options are available. The ideal standard should be of high isotopic purity to minimize interference from unlabeled or partially labeled species. While specific isotopic purity values are lot-dependent and must be confirmed from the supplier's Certificate of Analysis (CoA), high-quality deuterated standards typically exhibit an isotopic purity of ≥98%.

Product NameDegree of DeuterationMolecular FormulaChemical Purity (Typical)Isotopic Purity (Typical)
This compound d4C₂₄H₂₄D₄N₂O₃>98%≥98% (Consult CoA)
2-Ketodoxapram-d5d5C₂₄H₂₃D₅N₂O₃≥99.6%[1]≥98% (Consult CoA)
Doxapram-d5d5C₂₄H₂₅D₅N₂O₂≥99.6%[1]≥98% (Consult CoA)

Experimental Protocols for Isotopic Purity Assessment

The two primary techniques for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the isotopic distribution of a sample by precisely measuring the mass-to-charge ratio (m/z) of ions.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a concentration of approximately 1 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, capable of resolving the isotopic peaks of the analyte.

  • Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the full scan mass spectrum in the positive ion mode, focusing on the m/z range corresponding to the protonated molecule [M+H]⁺ of this compound and its isotopologues.

  • Data Analysis:

    • Identify the peaks corresponding to the unlabeled (d0), partially deuterated (d1, d2, d3), and fully deuterated (d4) species.

    • Integrate the peak areas for each isotopologue.

    • Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100

G cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., Acetonitrile) prep1->prep2 analysis1 Direct Infusion or LC Injection prep2->analysis1 analysis2 Acquire Full Scan Mass Spectrum ([M+H]⁺ region) analysis1->analysis2 data1 Identify Isotopologue Peaks (d0 to d4) analysis2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity data2->data3 G cluster_workflow NMR Isotopic Purity Assessment start Start prep Prepare Sample in Deuterated Solvent start->prep end End acquire_1H Acquire ¹H NMR Spectrum prep->acquire_1H acquire_2H Acquire ²H NMR Spectrum prep->acquire_2H analyze_1H Analyze Signal Reduction at Deuterated Positions acquire_1H->analyze_1H quantify Quantify Deuteration Level analyze_1H->quantify analyze_2H Confirm Deuterium Signals acquire_2H->analyze_2H analyze_2H->quantify quantify->end

References

Safety Operating Guide

Proper Disposal of 2-Ketodoxapram-d4: A Comprehensive Safety and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and step-by-step disposal procedures for 2-Ketodoxapram-d4, a deuterated active metabolite of the respiratory stimulant doxapram (B1670896). Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance within research and drug development environments.

This compound, like its parent compound, is classified as a toxic substance if ingested and requires careful handling and disposal through a licensed hazardous waste management service. Improper disposal can lead to environmental contamination and potential health risks.

Personal Protective Equipment (PPE) and Handling

When handling this compound in its solid form or in solution, researchers must adhere to the following personal protective equipment standards to minimize exposure:

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles and/or a full-face shield.
Hand Protection Standard laboratory nitrile gloves.
Body Protection A laboratory coat should be worn at all times.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. However, if there is a risk of aerosolization, an N95 or higher-rated respirator is recommended.

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the safe disposal of this compound and associated contaminated materials. This process is designed to comply with general laboratory chemical waste guidelines and should be adapted to meet the specific requirements of your institution and local regulations.

  • Segregation of Waste: All waste contaminated with this compound must be segregated from general laboratory waste. This includes unused compound, contaminated solvents, and both plastic and glass labware.

  • Waste Container Labeling: Use only designated hazardous waste containers that are chemically compatible with the waste materials. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream (e.g., acetonitrile).

  • Disposal of Unused Compound:

    • Solid this compound should be placed in a clearly labeled, sealed container for hazardous pharmaceutical waste.

    • Do not dispose of solid or liquid this compound down the drain or in regular trash.

  • Disposal of Contaminated Labware:

    • Glassware: Segregate as hazardous waste. Do not rinse. Place directly into a designated hazardous waste container.

    • Plasticware: Dispose of as hazardous waste in a designated sharps or waste container.

  • Disposal of Contaminated Solvents and Solutions:

    • Solutions containing this compound, such as those used in analytical methods, must be collected in a sealed, properly labeled hazardous waste container.

    • Common solvents used in analyses, like acetonitrile, are also considered hazardous waste and must be disposed of accordingly.

  • Arranging for Pickup: Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

Experimental Workflow: Quantification of this compound in Plasma

The following diagram illustrates a typical experimental workflow for the quantification of this compound in plasma samples using UPLC-MS/MS, a common application for this deuterated standard. This workflow highlights the points at which hazardous waste is generated.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_waste Waste Generation plasma_sample Plasma Sample Collection protein_precipitation Protein Precipitation with Acetonitrile plasma_sample->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation contaminated_ppe Contaminated PPE protein_precipitation->contaminated_ppe supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer uplc_msms UPLC-MS/MS Analysis supernatant_transfer->uplc_msms contaminated_labware Contaminated Labware (Vials, Pipette Tips) supernatant_transfer->contaminated_labware data_processing Data Processing and Quantification uplc_msms->data_processing solvent_waste Solvent Waste (Acetonitrile, Plasma Precipitate) uplc_msms->solvent_waste

Workflow for this compound Quantification

Mechanism of Action: Doxapram and its Metabolites

Doxapram, the parent compound of this compound, functions as a respiratory stimulant. Its primary mechanism of action involves the inhibition of specific potassium channels in the carotid bodies.[1] This inhibition leads to depolarization of chemoreceptor cells, which in turn stimulates the respiratory center in the brainstem, resulting in an increased respiratory rate and tidal volume. 2-Ketodoxapram is an active metabolite of doxapram and contributes to its overall pharmacological effect.

The following diagram illustrates the simplified signaling pathway of doxapram.

G doxapram Doxapram / 2-Ketodoxapram doxapram->inhibition k_channel Potassium Channels in Carotid Bodies depolarization Cell Depolarization k_channel->depolarization inhibition->k_channel Inhibition resp_center Stimulation of Respiratory Center depolarization->resp_center resp_increase Increased Respiration resp_center->resp_increase

Doxapram Signaling Pathway

By adhering to these safety and disposal protocols, laboratories can mitigate the risks associated with the handling of this compound and ensure a safe working environment for all personnel.

References

Comprehensive Safety and Handling Guide for 2-Ketodoxapram-d4

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of 2-Ketodoxapram-d4. The procedures outlined are designed to ensure a safe laboratory environment for researchers, scientists, and drug development professionals. As specific safety data for this compound is limited, the handling precautions for its parent compound, Doxapram Hydrochloride, are applied; deuterated compounds should be handled with the same precautions as the non-deuterated form. Doxapram Hydrochloride is classified as toxic if swallowed.[1]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is mandatory to minimize exposure and ensure personal safety. The required equipment is detailed below.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended EquipmentSpecifications & Remarks
Eye & Face Protection Safety glasses with side-shields or chemical goggles, and a face shield.Must be worn at all times in the laboratory. A face shield is required when there is a splash hazard.[1][2] Equipment should be approved under government standards like NIOSH (US) or EN 166 (EU).[1]
Hand Protection Two pairs of chemical-resistant chemotherapy gloves (e.g., Nitrile rubber).Gloves must meet ASTM D6978 standards. Inspect gloves for integrity before each use. Change gloves immediately if contaminated, torn, or punctured, and at least every 30-60 minutes.
Skin & Body Protection Disposable, low-permeability laboratory gown with a solid front, long sleeves, and tight-fitting cuffs.Gowns should be resistant to hazardous drugs. Do not wear outside the immediate work area. For larger quantities, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Use in a chemical fume hood.If ventilation is inadequate or if there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 (or better) respirator is required.
Operational Handling Plan

Safe handling of this compound requires careful adherence to laboratory procedures to minimize exposure and prevent accidents. All activities involving this compound should be performed in a designated, restricted area.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Clearly label all containers.

    • Do not eat, drink, or smoke in the area where the compound is handled.

  • Handling the Compound:

    • Wear all required PPE as specified in Table 1.

    • Handle the compound exclusively within a chemical fume hood to avoid dust formation and inhalation.

    • When weighing or transferring the solid, use techniques that minimize the creation of dust.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin after handling is complete, even after wearing gloves.

    • Decontaminate all surfaces and equipment after use.

Storage and Disposal Plan

Proper storage and disposal are critical for maintaining a safe laboratory environment and complying with regulations.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The compound should be stored in a locked-up, restricted-access location.

  • This compound is noted to be sensitive to light and moisture.

Disposal Protocol: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all waste, including empty containers, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.

    • Contaminated gloves should be carefully removed (without touching the outer surface) and placed in a sealable bag for disposal.

  • Disposal:

    • Dispose of all waste materials through an approved hazardous waste disposal plant.

    • Do not allow the product to enter drains or the environment.

Emergency Procedures

Table 2: First-Aid and Emergency Response

SituationAction
If Swallowed Immediately call a poison control center or doctor. Rinse mouth with water. Do NOT induce vomiting.
Skin Contact Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Rinse immediately and thoroughly with plenty of water for several minutes, holding the eyelids open. Consult a doctor.
Inhalation Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Spill Evacuate the area. Ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable, closed container for disposal.

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from receipt to final disposal, ensuring safety at each step.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Receive & Inspect Shipment B Store in Locked, Cool, Dry, Ventilated Area A->B Secure C Assemble Materials & Verify Fume Hood Operation B->C Prepare D Don Full PPE (Double Gloves, Gown, Goggles) C->D Enter Hood E Perform Weighing & Experimental Procedures D->E Proceed F Decontaminate Surfaces & Equipment E->F Complete Emergency Emergency Event (Spill/Exposure) E->Emergency If Incident Occurs G Segregate Hazardous Waste (Sharps, PPE, Chemical) F->G Collect H Dispose via Approved Hazardous Waste Stream G->H Dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.